Product packaging for Ethyl 2-methyloxazole-4-carboxylate(Cat. No.:CAS No. 10200-43-8)

Ethyl 2-methyloxazole-4-carboxylate

Cat. No.: B167346
CAS No.: 10200-43-8
M. Wt: 155.15 g/mol
InChI Key: JRPMRQTZCURBRG-UHFFFAOYSA-N
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Description

Ethyl 2-methyloxazole-4-carboxylate (CAS 10200-43-8) is a valuable chemical building block in organic synthesis, recognized for its role as a key intermediate in constructing complex molecules . This compound, with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol, features an ester-functionalized oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms . The oxazole scaffold is a cornerstone in medicinal and materials chemistry due to its presence in numerous bioactive compounds and its diverse interactions with biological targets . Its primary research value lies in its versatile reactivity, which enables efficient incorporation of the oxazole heterocycle into larger molecular structures. Researchers utilize this compound in the preparation of various pharmaceuticals, agrochemicals, and advanced materials . The ester group offers a handle for further synthetic manipulation, such as hydrolysis to carboxylic acids or transformation into amides, allowing for significant structural diversification and the exploration of structure-activity relationships (SAR) in drug discovery programs . The compound is a liquid at room temperature with a density of 1.14 g/cm³ and a boiling point of approximately 210°C . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B167346 Ethyl 2-methyloxazole-4-carboxylate CAS No. 10200-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPMRQTZCURBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439372
Record name ethyl 2-methyloxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10200-43-8
Record name ethyl 2-methyloxazole-4-carboxylate
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Record name 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
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Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 2-methyloxazole-4-carboxylate in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyloxazole-4-carboxylate, a heterocyclic compound with the CAS number 10200-43-8, serves as a valuable and versatile intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive methyl group and an ester functionality on the oxazole core, presents multiple avenues for chemical modification, making it a sought-after precursor for the synthesis of more complex, biologically active molecules. This technical guide provides an in-depth exploration of the known and potential applications of this compound, focusing on its role as a foundational scaffold in the development of novel therapeutic agents and other functional organic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 10200-43-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Synonyms Ethyl 2-methyl-1,3-oxazole-4-carboxylate

Synthetic Utility and Key Transformations

The synthetic potential of this compound lies in the reactivity of its constituent functional groups: the 2-methyl group, the ester at the 4-position, and the oxazole ring itself. These sites allow for a variety of chemical transformations to build molecular complexity.

1. Functionalization of the 2-Methyl Group:

The methyl group at the C2 position of the oxazole ring is a key handle for introducing further complexity. A common and powerful strategy involves its oxidation to an aldehyde, yielding Ethyl 2-formyloxazole-4-carboxylate.[3] This transformation unlocks a wealth of subsequent reactions.

  • Oxidation to Aldehyde: The conversion of the 2-methyl group to a formyl group is a critical step that significantly enhances the synthetic utility of the scaffold. This aldehyde can then participate in a wide range of classical organic reactions.

2. Reactions of the Resulting 2-Formyl Group:

The aldehyde functionality of the derivative, Ethyl 2-formyloxazole-4-carboxylate, serves as a versatile precursor for constructing larger molecular architectures.[3]

  • Oxime Formation: A notable reaction is the formation of an oxime through condensation with hydroxylamine. Oximes are important intermediates in organic synthesis, capable of being converted into various other functional groups.[3]

3. Modification of the Ester Group:

The ethyl ester at the C4 position provides another site for modification.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids.

  • Reduction: The ester can be reduced to a primary alcohol, introducing a new point of functionalization.

Potential Applications in Drug Discovery

The analogous substitution pattern in thiazole derivatives, such as in the synthesis of the gout medication Febuxostat, suggests that this compound could be a valuable starting material for structurally similar therapeutic agents.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of a marketed drug from this compound is not available in the public domain, the following protocol details the synthesis of a key derivative, Ethyl 2-formyloxazole-4-carboxylate, which is a crucial intermediate for further synthetic elaborations.[3]

Synthesis of Ethyl 2-formyloxazole-4-carboxylate (Hypothetical, based on oxidation of the corresponding alcohol)

  • Materials: Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, Dess-Martin periodinane, Anhydrous dichloromethane, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.

  • Procedure:

    • Dissolve Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-formyloxazole-4-carboxylate.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.

G start This compound aldehyde Ethyl 2-formyloxazole-4-carboxylate start->aldehyde Oxidation oxime Ethyl 2-(hydroxyiminomethyl)oxazole-4-carboxylate aldehyde->oxime Hydroxylamine

Caption: Key transformations of this compound.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. Its strategic importance is underscored by the reactivity of its functional groups, which allow for a wide array of chemical modifications. While its direct application in the synthesis of currently marketed drugs is not extensively documented, its potential as a precursor for novel therapeutic agents, particularly in the realms of kinase inhibition and anti-inflammatory drug discovery, is significant. Further exploration of its synthetic utility is warranted and is likely to unveil new pathways to valuable bioactive compounds.

References

Ethyl 2-methyloxazole-4-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2-methyloxazole-4-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the oxazole class of molecules. As a substituted oxazole, it serves as a valuable building block and intermediate in medicinal chemistry and drug development. The oxazole ring is a key structural motif found in various biologically active compounds. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

This compound is an ester derivative of 2-methyloxazole-4-carboxylic acid. Its core structure consists of a five-membered oxazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Chemical Identifiers and Properties

PropertyDataReference
IUPAC Name Ethyl 2-methyl-1,3-oxazole-4-carboxylate[1]
Synonyms Ethyl 2-methyl-4-oxazolecarboxylate[1]
CAS Number 10200-43-8[1][2]
Molecular Formula C₇H₉NO₃[1][3]
Molecular Weight 155.15 g/mol [1][3]
InChIKey JRPMRQTZCURBRG-UHFFFAOYSA-N[3]
Appearance Not available (often a liquid or low-melting solid)
Boiling Point 218.1 ± 33.0 °C at 760 mmHg (Predicted for isomer CAS 90892-99-2)[4]
Density 1.1 ± 0.1 g/cm³ (Predicted for isomer CAS 90892-99-2)[4]
Flash Point 85.7 ± 25.4 °C (Predicted for isomer CAS 90892-99-2)[4]
Storage 2-8°C, Refrigerator[1]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors, culminating in the esterification of 2-methyloxazole-4-carboxylic acid.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Esterification A Ethyl 3-amino-2-butenoate C Cyclization/ Dehydration A->C + B B Acid Chloride / Anhydride D 2-Methyloxazole-4- carboxylic acid C->D D2 2-Methyloxazole-4- carboxylic acid G Ethyl 2-methyloxazole- 4-carboxylate D2->G + E, F E Ethanol (EtOH) F Acid Catalyst (e.g., H₂SO₄) G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms final Structural Confirmation nmr->final ir->final ms->final

References

In-Depth Technical Profile of Ethyl 2-methyl-1,3-oxazole-4-carboxylate (CAS No. 10200-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Ethyl 2-methyl-1,3-oxazole-4-carboxylate, identified by the CAS number 10200-43-8, is a heterocyclic organic compound. It belongs to the family of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is also known by synonyms such as ethyl 2-methyloxazole-4-carboxylate and 2-methyl oxazole 4-ethyl ester.[1]

PropertyValueSource
Molecular Formula C₇H₉NO₃PubChem[1]
Molecular Weight 155.15 g/mol PubChem[1]
Boiling Point 210.361 °C at 760 mmHg (Predicted)ECHEMI[2]
Density 1.14 g/cm³ (Predicted)ECHEMI[2]
Refractive Index 1.468 (Predicted)ECHEMI[2]
Vapor Pressure 0.193 mmHg at 25°C (Predicted)ECHEMI[2]
XLogP3 1.15970ECHEMI[2]
Hydrogen Bond Acceptor Count 4ECHEMI[2]
Rotatable Bond Count 3ECHEMI[2]

Synthesis and Spectroscopic Characterization

While Ethyl 2-methyl-1,3-oxazole-4-carboxylate is commercially available, understanding its synthesis is crucial for derivatization and the development of novel compounds. The literature describes various general methods for the synthesis of substituted oxazoles. A common approach involves the condensation and cyclization of α-haloketones with amides, or the reaction of ethyl 2-chloroacetoacetate with an appropriate amide.

A plausible synthetic workflow for Ethyl 2-methyl-1,3-oxazole-4-carboxylate is outlined below. This diagram illustrates a generalized synthetic approach based on established oxazole synthesis methodologies.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product ethyl_acetoacetate Ethyl Acetoacetate chlorination Chlorination (e.g., SO₂Cl₂) ethyl_acetoacetate->chlorination acetamide Acetamide condensation Condensation & Cyclization acetamide->condensation alpha_chloro Ethyl 2-chloroacetoacetate chlorination->alpha_chloro alpha_chloro->condensation product Ethyl 2-methyl-1,3-oxazole-4-carboxylate condensation->product

Caption: Generalized synthetic workflow for Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Experimental Protocol: A General Synthesis of 2,4-Disubstituted Oxazoles

A general procedure for the synthesis of similar oxazole structures involves the following steps. Please note that specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for the synthesis of Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

  • Chlorination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure to yield crude ethyl 2-chloroacetoacetate.

  • Condensation and Cyclization: The crude ethyl 2-chloroacetoacetate is dissolved in a suitable solvent (e.g., ethanol or DMF) and treated with acetamide. A base, such as sodium bicarbonate or triethylamine, may be added to facilitate the reaction. The mixture is heated to reflux and the reaction progress is monitored.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a quartet and a triplet for the ethyl ester group, a singlet for the methyl group attached to the oxazole ring, and a singlet for the proton on the oxazole ring.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methyl carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic peaks would include a strong carbonyl stretch (C=O) from the ester group, C=N and C=C stretching vibrations from the oxazole ring, and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Biological Activity and Potential Applications

The biological profile of Ethyl 2-methyl-1,3-oxazole-4-carboxylate has not been extensively studied. However, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, suggesting potential for this molecule in drug discovery and agrochemical research.

Studies on structurally related isoxazole and oxadiazole derivatives have indicated a range of biological activities, including:

  • Antifungal Activity: Various isoxazole derivatives have demonstrated efficacy against fungal pathogens.[3]

  • Herbicidal Activity: Certain isoxazole-containing compounds have shown inhibitory effects on plant growth.[3]

  • Antimicrobial and Cytotoxic Activities: Thiazole and oxadiazole derivatives, which share structural similarities, have been investigated for their antibacterial and anticancer properties.

It is important to note that these activities are reported for related but distinct chemical entities. Direct experimental evaluation of Ethyl 2-methyl-1,3-oxazole-4-carboxylate is necessary to determine its specific biological profile.

The potential mechanism of action for oxazole-based compounds can be diverse and target-specific. For instance, in antifungal applications, they may interfere with cell wall synthesis or disrupt membrane integrity. As herbicides, they could inhibit key plant enzymes.

Safety and Handling

According to the aggregated GHS information from the ECHA C&L Inventory, Ethyl 2-methyl-1,3-oxazole-4-carboxylate is classified with a warning for causing skin irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

Ethyl 2-methyl-1,3-oxazole-4-carboxylate is a readily accessible chemical building block with potential for further investigation in the fields of medicinal chemistry and agrochemical science. While its own biological activity is not yet well-defined, the prevalence of the oxazole core in bioactive molecules suggests that this compound could serve as a valuable starting point for the synthesis of novel therapeutic agents or crop protection chemicals. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential mechanisms of action.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of Ethyl 2-methyloxazole-4-carboxylate based on the known pharmacological effects of the broader oxazole class of compounds. As of the latest literature review, specific experimental data on the biological activity of this compound is not available. The information presented herein is intended for research and drug development guidance.

Introduction

This compound is a heterocyclic compound belonging to the oxazole family.[1][2] Oxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[3][4][5][6][7] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents.[3][5] This technical guide aims to explore the potential biological activities of this compound by examining the established activities of structurally related oxazole derivatives, and to provide a framework for its future investigation.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole nucleus is a common feature in numerous biologically active molecules and approved pharmaceutical agents.[6] Its derivatives have been reported to possess a broad spectrum of activities, including:

  • Antimicrobial Activity: Many oxazole derivatives have demonstrated potent antibacterial and antifungal properties against various strains of microorganisms.[3]

  • Anticancer Activity: The oxazole moiety is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[3][4]

  • Anti-inflammatory Activity: Certain oxazole-containing compounds have shown significant anti-inflammatory effects.[3][4]

  • Antitubercular Activity: The oxazole ring is a key structural component in some molecules with activity against Mycobacterium tuberculosis.[3][4]

  • Antidiabetic and Antiobesity Activities: Some derivatives have been explored for their potential in managing metabolic disorders.[3][4]

  • Antioxidant Activity: The heterocyclic nature of the oxazole ring can contribute to the antioxidant properties of its derivatives.[3][4]

The diverse biological profile of oxazole derivatives suggests that this compound could be a valuable candidate for biological screening to uncover novel therapeutic properties.

Synthesis of this compound

While specific biological data is lacking, the synthesis of this compound and related compounds is documented. Understanding its synthesis is crucial for producing the compound for biological evaluation. A general synthetic approach is outlined below.

cluster_synthesis Proposed Synthesis of this compound start Starting Materials (e.g., Ethyl 2-chloroacetoacetate, Acetamide) reaction Cyclocondensation Reaction start->reaction Reagents and Conditions product This compound reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Workflow for Biological Activity Screening

To elucidate the potential biological activities of this compound, a systematic screening process is necessary. The following workflow provides a general framework for such an investigation.

cluster_screening General Workflow for Biological Activity Screening cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization compound This compound antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., COX, Kinases) compound->enzyme decision Hit Identification antimicrobial->decision cytotoxicity->decision enzyme->decision dose_response Dose-Response Studies (IC50/EC50) decision->dose_response Active Compound sar Structure-Activity Relationship (SAR) Studies dose_response->sar in_vivo In Vivo Models sar->in_vivo lead Lead Compound in_vivo->lead

Caption: A proposed workflow for the biological screening of this compound.

Future Perspectives

Given the rich pharmacology of the oxazole scaffold, this compound represents an intriguing starting point for new drug discovery programs. Its relatively simple structure offers numerous possibilities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on its synthesis and subsequent evaluation in a diverse range of biological assays to uncover its therapeutic potential. The exploration of this and other novel oxazole derivatives could lead to the identification of new lead compounds for the treatment of a variety of diseases.

References

The Pivotal Role of Ethyl 2-methyloxazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The heterocyclic compound Ethyl 2-methyloxazole-4-carboxylate is emerging as a significant scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning role in drug discovery, with a focus on its potential applications in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals engaged in drug development.

Core Chemical and Physical Properties

This compound, with the CAS Number 10200-43-8, is a stable organic molecule featuring a 5-membered oxazole ring.[1][2][3] This core structure is amenable to a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. Key physicochemical data are summarized below.

PropertyValueReference
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
CAS Number 10200-43-8[1][2][3]
Appearance Varies (often a solid or oil)
Solubility Soluble in common organic solvents

Synthesis of the Oxazole Core: Experimental Protocols

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. While specific protocols for this exact molecule are not widely published in detail, a general procedure based on the synthesis of analogous oxazole and thiazole carboxylates is presented below.[4][5]

General Synthetic Pathway

A plausible and commonly employed route for the synthesis of 2-methyl-oxazole-4-carboxylates involves the reaction of an alpha-haloketone with an amide. For this compound, this would typically involve the condensation of ethyl 2-chloroacetoacetate with acetamide.

Reaction:

Ethyl 2-chloroacetoacetate + Acetamide → this compound + HCl + H₂O

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable aprotic solvent such as dioxane or DMF, add acetamide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours (4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Visualization of the Synthetic Workflow:

G General Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Condensation & Cyclization Condensation & Cyclization Ethyl 2-chloroacetoacetate->Condensation & Cyclization Acetamide Acetamide Acetamide->Condensation & Cyclization Solvent Removal Solvent Removal Condensation & Cyclization->Solvent Removal Extraction & Washing Extraction & Washing Solvent Removal->Extraction & Washing Column Chromatography Column Chromatography Extraction & Washing->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A generalized workflow for the synthesis of this compound.

Role in Medicinal Chemistry: A Landscape of Potential

While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of oxazole derivatives has demonstrated significant potential in various therapeutic areas.[6][7] This suggests that this compound serves as a valuable scaffold for developing compounds with a range of biological activities.

Anticancer Activity

Oxazole derivatives are a well-established class of anticancer agents.[6][8][9] They are known to exert their effects through various mechanisms, including the inhibition of crucial cellular targets.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many oxazole-containing compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The oxazole scaffold can be functionalized to target specific protein kinases that are often dysregulated in cancer.[6]

  • DNA Topoisomerase Inhibition: Some derivatives have been found to inhibit DNA topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[6][8]

Illustrative Signaling Pathway:

G Potential Anticancer Mechanism of Oxazole Derivatives Oxazole Derivative Oxazole Derivative Tubulin Tubulin Oxazole Derivative->Tubulin inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothetical pathway of anticancer action for oxazole derivatives via tubulin inhibition.

Antimicrobial Activity

The oxazole moiety is also a key pharmacophore in the development of antimicrobial agents.[7][10][11] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Oxazole-based compounds can be designed to inhibit essential bacterial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways.[12]

  • Cell Wall Synthesis Inhibition: Disruption of bacterial cell wall synthesis is another potential mechanism of action.

Quantitative Data for Related Thiazole Derivatives:

Compound TypeOrganismMIC (µg/mL)Reference
Thiazole clubbed 1,3,4-oxadiazoles (analogs)Various bacteria12.5 - 50
Substituted Thiazole Derivatives (analogs)Various fungi32-58% inhib. at 100mg/L[13]

Future Directions and Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. While direct biological data for this specific compound is sparse, the extensive research on related oxazole and thiazole derivatives strongly suggests its potential as a building block for the development of new anticancer and antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound. Quantitative structure-activity relationship (QSAR) studies will be crucial in elucidating the key structural features required for potent and selective activity.[14] The exploration of its potential to inhibit novel drug targets will undoubtedly open new avenues in the fight against cancer and infectious diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and mechanisms discussed are largely based on the broader class of oxazole derivatives and may not be directly applicable to this compound itself without further experimental validation.

References

The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental reactivity of the oxazole ring, a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. The unique electronic landscape of the oxazole ring, governed by the interplay of its aromaticity and the electronegativity of its constituent nitrogen and oxygen atoms, dictates a rich and varied chemical behavior. This document explores electrophilic and nucleophilic attacks, cycloaddition reactions, metallation, and ring-opening reactions, offering insights for professionals engaged in the design and synthesis of novel chemical entities.

Electronic Structure and Aromaticity

The aromatic character of the oxazole ring is derived from the delocalization of six π-electrons across the five-membered ring.[1] This aromaticity confers thermal stability.[2] However, the presence of the electronegative furan-type oxygen at position 1 and the pyridine-type nitrogen at position 3 creates an uneven electron density distribution.[1][3] The nitrogen atom acts as an electron sink, rendering the ring generally electron-deficient and deactivating it towards electrophilic attack.[1] This electronic arrangement makes the C2 position the most electron-deficient and thus susceptible to nucleophilic attack and deprotonation.[3] The relative acidity of the ring protons follows the order C2 > C5 > C4.[1][2]

Property Value / Description Reference
Conjugate Acid pKa ~0.8[4]
C2-H Acidity (pKa) ~20[1][2]
Proton Acidity Order C2 > C5 > C4[1][2]
Atom Approx. ¹H NMR Shift (ppm) Approx. ¹³C NMR Shift (ppm)
C2-H 8.0 - 8.2150 - 155
C4-H 7.0 - 7.3125 - 130
C5-H 7.6 - 7.8138 - 142
Note: Chemical shifts are approximate and can vary significantly with substitution.[1]

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is challenging due to the ring's overall electron-deficient nature, a consequence of the electronegative heteroatoms.[1][3] Such reactions, including nitration and halogenation, often require harsh conditions and result in low yields unless the ring is activated by electron-donating groups (EDGs).[1][3] When activated, substitution occurs preferentially at the C5 position, followed by C4.[1][2][5] The C2 position is the least reactive towards electrophiles.[3]

Caption: Preferred pathway for electrophilic substitution on an activated oxazole ring.

Table: Examples of Electrophilic Substitution

Reaction Reagents Position Conditions Outcome Reference
Vilsmeier-Haack Formylation POCl₃, DMFC5Requires activating group5-Formyloxazole[3][4]
Bromination Br₂, NBSC5 > C4Varies5-Bromo or 4,5-Dibromo oxazole[6]

Nucleophilic Attack and Substitution

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[3] This reactivity can lead to two main outcomes: nucleophilic substitution or ring cleavage.

  • Nucleophilic Substitution: This pathway is favored when a good leaving group (e.g., a halogen) is present at the C2 position.[2][3][7]

  • Ring Cleavage: More commonly, especially with strong nucleophiles and in the absence of a leaving group, the initial attack at C2 leads to the opening of the oxazole ring.[3][8] This is a versatile strategy for synthesizing other heterocyclic systems. For instance, treatment with ammonia or formamide can lead to the formation of imidazoles.[3]

Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.

Metallation and Deprotonation

The proton at the C2 position is the most acidic on the oxazole ring (pKa ≈ 20), allowing for selective deprotonation by strong bases such as n-butyllithium (n-BuLi).[1][2] This generates a 2-lithio-oxazole species. However, these intermediates are often unstable and exist in equilibrium with ring-opened isocyanide structures.[3][4][9] This equilibrium can be trapped, or the lithiated oxazole can be used in situ to react with various electrophiles, providing a powerful method for C2-functionalization.

Diels_Alder Start Start Setup Combine Oxazole & Dienophile in Solvent Start->Setup Heat Heat Reaction (e.g., Reflux) Setup->Heat Cycloaddition [4+2] Cycloaddition Heat->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Elimination Elimination of Small Molecule Intermediate->Elimination Product Pyridine or Furan Derivative Elimination->Product Purify Purification (e.g., Chromatography) Product->Purify End End Purify->End

References

An In-depth Technical Guide to Ethyl 2-methyloxazole-4-carboxylate: Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its nomenclature, synthetic methodologies, and known biological context, presenting data in a structured format for ease of reference.

Nomenclature and Synonyms

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its systematic and common identifiers are crucial for accurate database searches and unambiguous scientific communication.

Table 1: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name ethyl 2-methyl-1,3-oxazole-4-carboxylate
CAS Registry Number 10200-43-8[1]
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
InChI InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
InChIKey JRPMRQTZCURBRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC(=N1)C

The compound is also known by several synonyms, which are frequently encountered in chemical catalogs and literature.

Table 2: Common Synonyms

Synonym
Ethyl 2-methyl-4-oxazolecarboxylate
2-Methyl-4-ethoxycarbonyloxazole
2-Methyloxazole-4-carboxylic acid ethyl ester
4-Oxazolecarboxylic acid, 2-methyl-, ethyl ester
Ethyl-4-methyl-3,5-oxazolecarboxylate

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for oxazole ring formation. The Robinson-Gabriel synthesis is a prominent and versatile method for this purpose.[2][3] This reaction involves the cyclization and dehydration of a 2-acylamino-ketone precursor.

Robinson-Gabriel Synthesis Pathway

A plausible synthetic route to this compound via the Robinson-Gabriel synthesis is outlined below. The key steps involve the formation of an α-acylamino ketone followed by acid-catalyzed cyclodehydration.

Robinson_Gabriel_Synthesis cluster_step1 Step 1: Acylation of α-amino ester cluster_step2 Step 2: Cyclodehydration Ethyl_2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Acylamino_ketone Ethyl 2-acetamido-3-oxobutanoate Ethyl_2-amino-3-oxobutanoate->Acylamino_ketone Acylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Acylamino_ketone Target_Compound This compound Acylamino_ketone->Target_Compound Robinson-Gabriel Cyclization Pyridine Pyridine (base) Pyridine->Acylamino_ketone Acid_Catalyst H₂SO₄ or P₂O₅ Acid_Catalyst->Target_Compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is an adapted procedure for the synthesis of this compound, based on the well-established Robinson-Gabriel synthesis of related oxazoles.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Precursor)

  • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-acetamido-3-oxobutanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

  • To concentrated sulfuric acid (5-10 volumes) at 0 °C, add the purified ethyl 2-acetamido-3-oxobutanoate (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Table 3: Typical Reaction Parameters and Expected Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ethyl 2-amino-3-oxobutanoate HCl, Acetic anhydridePyridinePyridine0 to RT12-1670-85
2Ethyl 2-acetamido-3-oxobutanoateH₂SO₄-0 to RT2-460-75

Biological and Medicinal Chemistry Context

While this compound itself is primarily regarded as a useful research chemical and building block in organic synthesis, the broader class of oxazole derivatives exhibits a wide range of biological activities.[4] The oxazole scaffold is a common feature in many biologically active compounds and approved drugs.

General Biological Activities of Oxazole Derivatives

Derivatives of the oxazole ring system have been reported to possess a variety of biological properties, including:

  • Antimicrobial Activity: Many oxazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Antifungal Activity: The oxazole moiety is a key component in some antifungal agents. For instance, certain derivatives have shown significant inhibition against fungi like Fusarium graminearum, Thanatephorus cucumeris, and Botrytis cinerea.[4]

  • Anticancer Activity: The oxazole ring is a structural motif in several natural products and synthetic compounds with cytotoxic and antiproliferative effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their potential as anti-inflammatory agents.

  • Antiviral and Insecticidal Properties: Research has also explored the antiviral and insecticidal potential of certain oxazole-based compounds.[4]

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups—the ester and the methyl-substituted oxazole ring—provide multiple points for further chemical modification.

The general workflow for utilizing such a building block in a drug discovery program is depicted below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Building_Block This compound Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR_Studies Structure-Activity Relationship (SAR) Lead_Optimization->SAR_Studies Preclinical_Studies Preclinical Studies (In vivo & In vitro) Lead_Optimization->Preclinical_Studies SAR_Studies->Lead_Optimization Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Drug discovery workflow utilizing a chemical building block.

Due to the lack of specific publicly available data on the biological activity of this compound, no quantitative data tables or signaling pathway diagrams can be provided at this time. Researchers are encouraged to use this compound as a scaffold for the development of novel derivatives and to perform biological screening to elucidate its potential therapeutic applications.

Conclusion

This compound is a well-characterized heterocyclic compound with a clear nomenclature and established synthetic routes. While direct biological activity data for this specific molecule is limited in the public domain, its structural features make it a valuable building block for medicinal chemistry research. The broader family of oxazole derivatives has demonstrated significant potential across various therapeutic areas, suggesting that novel derivatives of this compound could yield promising lead compounds for future drug development efforts. Further investigation into the biological properties of this compound and its analogues is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyloxazole-4-carboxylate is a heterocyclic organic compound with the chemical formula C₇H₉NO₃. As a derivative of the oxazole ring system, it holds potential as a building block in medicinal chemistry and drug discovery due to the diverse biological activities associated with the oxazole scaffold. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, alongside general experimental protocols for their determination. While specific experimental data for this particular compound is limited in publicly available literature, this guide aims to equip researchers with the foundational knowledge and methodologies necessary for its characterization and further investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that a significant portion of the quantitative data is based on computational predictions and data for isomeric or closely related structures, highlighting the need for experimental verification.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Method
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
CAS Number 10200-43-8
Physical Form Solid (at 20°C)Commercial Supplier Data
Melting Point Not available
Boiling Point Not available
Solubility Not experimentally determined. Predicted to be soluble in organic solvents.General solubility trends of esters
pKa Not experimentally determined.
LogP (octanol-water partition coefficient) 1.3 (Predicted)PubChem

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound are outlined below. These are general procedures and may require optimization for this specific substance.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind a small amount using a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • For a pure compound, this range should be narrow (typically ≤ 2°C).

Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for the complete dissolution of the solid. If the solid dissolves, the compound is soluble in that solvent at that concentration.

  • If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess temperature effects on solubility.

  • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the maximum mass of solute that can be dissolved in a given volume of solvent.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (General Parameters for a 400 MHz spectrometer):

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (for a solid sample):

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the sample in the instrument and record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum to produce the spectrum of the sample.

  • Identify characteristic absorption bands corresponding to functional groups such as C=O (ester), C=N and C=C (oxazole ring), and C-O bonds.

c) Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition:

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information. For an ethyl ester, characteristic losses of the ethoxy group (-OCH₂CH₃) or ethylene (-CH₂=CH₂) via McLafferty rearrangement might be observed.

Synthesis Overview

A plausible synthetic route could involve the reaction of ethyl 2-chloroacetoacetate with acetamide. The following diagram illustrates a logical relationship for a potential synthesis.

Synthesis_Workflow reagent1 Ethyl 2-chloroacetoacetate cyclization Cyclization/ Dehydration reagent1->cyclization reagent2 Acetamide reagent2->cyclization intermediate α-Acetamidoacetoacetate Intermediate product This compound intermediate->product Rearrangement cyclization->intermediate Formation

Caption: A potential synthetic workflow for this compound.

Biological Activity and Drug Development Potential

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological profile of this compound has not been extensively reported. However, its structural motifs suggest potential avenues for investigation.

The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may then interact with biological targets. The methyl group at the 2-position and the carboxylate at the 4-position provide sites for further chemical modification to explore structure-activity relationships (SAR).

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by oxazole derivatives, based on the known activities of similar heterocyclic compounds.

Signaling_Pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Inflammatory Cytokines) transcription_factor->gene_expression Upregulation oxazole_derivative Ethyl 2-methyloxazole- 4-carboxylate Derivative oxazole_derivative->kinase_cascade Potential Inhibition

Caption: A hypothetical inflammatory signaling pathway potentially modulated by oxazole derivatives.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. This guide has summarized the currently available physicochemical information and provided a framework of standard experimental protocols for its comprehensive characterization. The lack of extensive experimental data in the public domain underscores the opportunity for novel research to fully elucidate the properties and potential applications of this compound. Future studies should focus on obtaining precise experimental data for its physical and spectral properties, developing and optimizing a robust synthetic protocol, and screening for biological activities to unlock its full potential in drug discovery and development.

Methodological & Application

Synthesis of Ethyl 2-methyloxazole-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-methyloxazole-4-carboxylate is a valuable building block in medicinal chemistry, and a clear, reproducible synthesis protocol is essential for its utilization in the discovery of new therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the cyclization of ethyl 2-acetamido-3-oxobutanoate.

This method, a variation of the Robinson-Gabriel synthesis, offers a reliable route to the desired 2,4-disubstituted oxazole. The protocol details the necessary reagents, optimal reaction conditions, and a comprehensive purification procedure to ensure a high-purity final product.

Reaction Scheme

The synthesis proceeds through the intramolecular cyclization and dehydration of ethyl 2-acetamido-3-oxobutanoate, facilitated by a potent dehydrating agent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl 2-acetamido-3-oxobutanoate Ethyl 2-acetamido-3-oxobutanoate Cyclization/\nDehydration Cyclization/ Dehydration Ethyl 2-acetamido-3-oxobutanoate->Cyclization/\nDehydration Phosphorus Pentoxide Phosphorus Pentoxide Phosphorus Pentoxide->Cyclization/\nDehydration Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->Cyclization/\nDehydration This compound This compound Cyclization/\nDehydration->this compound

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol.

ParameterValue
Reactants
Ethyl 2-acetamido-3-oxobutanoate1 equivalent
Phosphorus Pentoxide (P₂O₅)1.5 equivalents
Phosphorus Oxychloride (POCl₃)5 equivalents (serves as solvent)
Reaction Conditions
Temperature90-100 °C
Reaction Time2 hours
Product Information
YieldApproximately 70-80% (reported)
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound.

Materials:

  • Ethyl 2-acetamido-3-oxobutanoate

  • Phosphorus Pentoxide (P₂O₅)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask with a reflux condenser and a calcium chloride drying tube

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or other analytical instruments for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add phosphorus pentoxide (1.5 equivalents) to phosphorus oxychloride (5 equivalents).

  • Addition of Starting Material: To the stirred mixture, add ethyl 2-acetamido-3-oxobutanoate (1 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2 hours with continuous stirring.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate them.

    • Characterize the final product, this compound, by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup 1 Reagent Addition Reagent Addition Reaction Setup->Reagent Addition 2 Heating & Reflux Heating & Reflux Reagent Addition->Heating & Reflux 3 Work-up Work-up Heating & Reflux->Work-up 4 Extraction Extraction Work-up->Extraction 5 Washing Washing Extraction->Washing 6 Drying & Concentration Drying & Concentration Washing->Drying & Concentration 7 Purification Purification Drying & Concentration->Purification 8 Characterization Characterization Purification->Characterization 9 End End Characterization->End 10

Use of Ethyl 2-methyloxazole-4-carboxylate as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ethyl 2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound (CAS No. 10200-43-8), a versatile heterocyclic building block for organic synthesis. These notes detail its physicochemical properties, a plausible synthetic protocol, and its potential applications in the development of novel chemical entities.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its characterization, handling, and use in synthetic procedures.

PropertyValue
CAS Number 10200-43-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Solid
Purity Specification ≥97%
Storage Conditions Store long-term at room temperature in a dry environment

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch oxazole synthesis. This method involves the condensation of an α-haloketone with an amide. In this case, an appropriate α-halo derivative of ethyl acetoacetate is reacted with acetamide. While a specific detailed experimental protocol for this exact transformation is not widely published, the following represents a standard and plausible procedure based on established chemical principles.

Experimental Protocol: Hantzsch Oxazole Synthesis

Materials:

  • Ethyl 2-chloroacetoacetate

  • Acetamide

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction Hantzsch Oxazole Synthesis (Reflux in Ethanol) Ethyl 2-chloroacetoacetate->Reaction Acetamide Acetamide Acetamide->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex, biologically active molecules. The ester functionality and the oxazole core provide multiple reaction sites for further chemical transformations.

Hydrolysis to 2-Methyloxazole-4-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of various amide and ester derivatives with potential pharmacological activity.

Experimental Protocol: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF (or MeOH) and water.

  • Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methyloxazole-4-carboxylic acid.

Hydrolysis Start This compound Product 2-Methyloxazole-4-carboxylic Acid Start->Product Hydrolysis Reagent LiOH or NaOH (THF/Water) Reagent->Product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Amide Coupling Reactions

The resulting 2-methyloxazole-4-carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to generate a library of amides for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Amide Coupling

Materials:

  • 2-Methyloxazole-4-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling Carboxylic_Acid 2-Methyloxazole-4-carboxylic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Amide_Product 2-Methyl-N-(R)-oxazole-4-carboxamide Coupling->Amide_Product

Caption: General scheme for amide coupling reactions.

Reduction to (2-Methyloxazol-4-yl)methanol

The ester can be reduced to the corresponding primary alcohol, (2-methyloxazol-4-yl)methanol. This alcohol can then be used in further synthetic transformations, such as oxidation to the aldehyde or conversion to halides for subsequent coupling reactions.

Experimental Protocol: Ester Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using LiAlH₄):

  • Caution: LiAlH₄ reacts violently with water. In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-methyloxazol-4-yl)methanol.

Potential in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to easily modify the substituents at the 2 and 4-positions of the oxazole ring, starting from this compound, makes it a valuable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. The derivatives of the corresponding 2-methyloxazole-4-carboxylic acid have been used in the preparation of inhibitors for enzymes such as human protease-activated receptor 2.

References

Application Notes and Protocols: Ethyl 2-methyloxazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of Ethyl 2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited direct public data on the title compound, these notes focus on the documented applications of its parent carboxylic acid, 2-methyloxazole-4-carboxylic acid, as a precursor for synthesizing potent biological inhibitors. The protocols and workflows provided are based on established chemical principles and the known reactivity of this class of compounds.

Background and Significance

This compound (CAS No: 10200-43-8) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2][3] The oxazole motif is a crucial scaffold in numerous biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties, including its ability to act as a bioisosteric replacement for other functional groups and its metabolic stability. While this compound is primarily utilized as a research chemical and a versatile intermediate, its parent acid, 2-methyloxazole-4-carboxylic acid, has been explicitly cited as a reactant in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which are potent inhibitors of αvβ3 integrin.

Integrins are a family of transmembrane receptors involved in cell adhesion and signaling. The αvβ3 integrin, in particular, plays a significant role in angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis. Therefore, inhibitors of αvβ3 integrin are actively being pursued as potential anti-cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 10200-43-8[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Appearance Solid
Melting Point (Parent Acid) 182-187 °C

Experimental Applications: Synthesis of αvβ3 Integrin Inhibitors

The primary documented application of the 2-methyloxazole-4-carboxylic acid scaffold in drug discovery is its use as a key building block for αvβ3 integrin inhibitors. The ethyl ester, this compound, serves as a stable and readily available precursor to the corresponding carboxylic acid.

The overall workflow involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling to a suitable amino acid derivative to form the final inhibitor.

G A This compound B Hydrolysis (e.g., LiOH, THF/H₂O) A->B Step 1 C 2-Methyloxazole-4-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA) C->D Step 2 F αvβ3 Integrin Inhibitor D->F E Amino Acid Derivative E->D

Caption: Synthetic workflow for αvβ3 integrin inhibitors.

Experimental Protocols

This protocol describes the standard procedure for the saponification of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyloxazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

This protocol outlines a general procedure for coupling the synthesized carboxylic acid with an amino acid derivative, a key step in forming the final inhibitor.

Materials:

  • 2-Methyloxazole-4-carboxylic acid (from Protocol 1)

  • A suitable amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Methyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Signaling Pathway Context: αvβ3 Integrin in Angiogenesis

The therapeutic rationale for targeting αvβ3 integrin stems from its role in promoting angiogenesis, which is essential for tumor growth and survival. The diagram below illustrates a simplified signaling pathway involving αvβ3 integrin.

G cluster_0 Cell Exterior cluster_1 Cell Interior A VEGF B VEGFR A->B E FAK B->E C αvβ3 Integrin C->E D Extracellular Matrix (e.g., Vitronectin) D->C F PI3K E->F G Akt F->G H Endothelial Cell Survival & Proliferation G->H I Angiogenesis H->I Inhibitor 2-Methyloxazole-4-carboxamide Derivative (Inhibitor) Inhibitor->C

Caption: Simplified αvβ3 integrin signaling in angiogenesis.

Quantitative Data Summary

As specific biological activity data for derivatives of this compound are not widely available in the public domain, the following table presents hypothetical data for a series of synthesized inhibitors (Inhibitors A-C) to illustrate how such data would be presented.

Inhibitor IDModification at R-groupαvβ3 Binding Affinity (IC₅₀, nM)Cell Proliferation Assay (GI₅₀, µM)
A-CH₃15.21.2
B-Phenyl8.70.8
C-Cyclohexyl22.52.5

Note: The data in this table is illustrative and intended for representational purposes only.

Conclusion

This compound is a valuable and versatile building block in drug discovery. While direct experimental applications are not extensively documented, its role as a precursor to 2-methyloxazole-4-carboxylic acid positions it as a key starting material for the synthesis of potent αvβ3 integrin inhibitors. The protocols and workflows provided herein offer a practical guide for researchers to utilize this compound in the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols: Synthesis of 2-Methyloxazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory procedure for the synthesis of 2-methyloxazole-4-carbaldehyde oxime, commencing from ethyl 2-methyloxazole-4-carboxylate. The protocol first details the selective reduction of the ethyl ester to the corresponding aldehyde, 2-methyloxazole-4-carbaldehyde, utilizing diisobutylaluminium hydride (DIBAL-H). Subsequently, it describes the conversion of the intermediate aldehyde into the desired oxime through a condensation reaction with hydroxylamine hydrochloride. This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and chemical pathway to ensure procedural clarity and reproducibility.

Introduction

Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the oxazole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. The formation of an oxime at the C4 position of the 2-methyloxazole core introduces a versatile functional group that can be a key pharmacophore or a synthetic handle for further derivatization. This protocol outlines a reliable method to achieve this transformation, starting from the commercially available or synthetically accessible this compound.

Experimental Protocols

Part 1: Reduction of this compound to 2-Methyloxazole-4-carbaldehyde

This procedure details the selective reduction of the ester to an aldehyde using DIBAL-H. It is critical to maintain a low temperature to prevent over-reduction to the corresponding alcohol.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.1 eq) dropwise to the cooled solution via a dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyloxazole-4-carbaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Formation of 2-Methyloxazole-4-carbaldehyde Oxime

This protocol describes the standard procedure for the formation of an oxime from an aldehyde.

Materials:

  • 2-Methyloxazole-4-carbaldehyde (from Part 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 2-methyloxazole-4-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) or sodium acetate (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyloxazole-4-carbaldehyde oxime.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

StepReactantReagent(s)SolventTemp. (°C)Time (h)ProductExpected Yield (%)
1 This compoundDIBAL-HDCM or Toluene-781-22-Methyloxazole-4-carbaldehyde70-85
2 2-Methyloxazole-4-carbaldehydeNH₂OH·HCl, PyridineEthanol25-601-32-Methyloxazole-4-carbaldehyde Oxime80-95

Mandatory Visualization

G cluster_0 Part 1: Reduction cluster_1 Part 2: Oxime Formation start_ester This compound in Anhydrous Solvent cool Cool to -78°C start_ester->cool add_dibal Add DIBAL-H cool->add_dibal react_reduction Stir at -78°C (1-2h) add_dibal->react_reduction quench Quench with Methanol react_reduction->quench workup_reduction Work-up with Rochelle's Salt quench->workup_reduction extract_reduction Extract with DCM workup_reduction->extract_reduction dry_reduction Dry and Concentrate extract_reduction->dry_reduction aldehyde 2-Methyloxazole-4-carbaldehyde dry_reduction->aldehyde start_aldehyde 2-Methyloxazole-4-carbaldehyde in Ethanol aldehyde->start_aldehyde Proceed to Part 2 add_reagents Add NH2OH·HCl and Base start_aldehyde->add_reagents react_oxime Stir at RT or Reflux (1-3h) add_reagents->react_oxime concentrate_oxime Remove Ethanol react_oxime->concentrate_oxime workup_oxime Aqueous Work-up and Extraction concentrate_oxime->workup_oxime dry_oxime Dry and Concentrate workup_oxime->dry_oxime product 2-Methyloxazole-4-carbaldehyde Oxime dry_oxime->product

Caption: Experimental workflow for the synthesis of 2-methyloxazole-4-carbaldehyde oxime.

G cluster_reaction Chemical Transformation start This compound intermediate 2-Methyloxazole-4-carbaldehyde start->intermediate 1) DIBAL-H, -78°C 2) Work-up final 2-Methyloxazole-4-carbaldehyde Oxime intermediate->final NH2OH·HCl, Base, Ethanol

Caption: Chemical reaction pathway for oxime formation.

Application Notes and Protocols for the Synthesis of Fungicidal and Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis and evaluation of novel fungicidal and herbicidal compounds. The information is intended to guide researchers in the design, synthesis, and testing of new agrochemicals. Key methodologies, quantitative biological activity data, and relevant biological pathways are presented.

Section 1: Synthesis and Application of Novel Fungicidal Compounds

The continuous development of fungal resistance to existing fungicides necessitates the discovery of new chemical entities with novel modes of action. Heterocyclic compounds, such as those containing pyrazole and coumarin moieties, have been a rich source for the development of potent antifungal agents.[1][2][3][4][5]

Case Study: Pyrazole Derivatives as Broad-Spectrum Fungicides

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal properties.[1] By incorporating different moieties into the pyrazole backbone, the fungicidal activity can be significantly enhanced.[1]

Experimental Protocol: Synthesis of Novel Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives, exemplified by the preparation of compound 26 (N'-(4-(trifluoromethyl)benzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide), which has shown high efficacy against a range of plant pathogenic fungi.[1]

Step 1: Synthesis of Intermediate Hydrazide

  • A mixture of a substituted pyrazole ester (1.0 eq) and 80% hydrazine hydrate (10.0 eq) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried to yield the pyrazole carbohydrazide intermediate.

Step 2: Synthesis of Final Pyrazole Derivative (Compound 26)

  • The intermediate hydrazide (1.0 eq) is dissolved in absolute ethanol.

  • A catalytic amount of glacial acetic acid is added.

  • The appropriate substituted benzaldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1.2 eq) is added to the mixture.

  • The reaction mixture is refluxed for 5-8 hours and monitored by TLC.

  • After cooling, the precipitated solid is filtered, washed with ethanol, and dried under vacuum to obtain the final product.

  • The structure is confirmed by ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.[1]

Synthesis Workflow: Pyrazole Derivatives

A Substituted Pyrazole Ester C Intermediate Hydrazide A->C Step 1 B Hydrazine Hydrate (Ethanol, Reflux) B->C E Final Pyrazole Derivative C->E Step 2 D Substituted Benzaldehyde (Ethanol, Acetic Acid, Reflux) D->E

Caption: General synthesis workflow for novel pyrazole fungicides.

Data Presentation: Antifungal Activity of Pyrazole Derivatives

The in vitro fungicidal activity of synthesized pyrazole derivatives was tested against various phytopathogens. The median effective concentration (EC₅₀) values, which represent the concentration required to inhibit 50% of fungal growth, are summarized below.

CompoundBotrytis cinereaRhizoctonia solaniValsa maliThanatephorus cucumerisFusarium oxysporumFusarium graminearum
26 2.432.181.791.646.996.04
27 3.152.672.111.987.546.87
28 3.563.012.452.238.127.33
30 2.982.431.991.877.216.45
31 2.762.211.841.757.086.21
Data sourced from reference[1]. All EC₅₀ values are in µg/mL.

Structure-Activity Relationship (SAR) Insights

Analysis of the synthesized compounds revealed key structural features influencing fungicidal activity:

  • The introduction of a p-trifluoromethylphenyl moiety (as in compound 26 ) significantly enhances activity against a broad spectrum of fungi.[1]

  • Adding isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring also improves fungicidal efficacy.[1]

Section 2: Synthesis and Application of Novel Herbicidal Compounds

The emergence of herbicide-resistant weeds presents a major challenge to global agriculture, driving the search for herbicides with new target sites and mechanisms of action.[6][7] Recent research has focused on novel chemical scaffolds that inhibit essential plant-specific enzymes.

Case Study: 1,2,4-Oxadiazole Compounds Targeting LPOR

Light-dependent protochlorophyllide oxidoreductase (LPOR) is a critical enzyme in the chlorophyll biosynthesis pathway in plants, making it a novel and promising target for herbicide development.[8] Inhibiting LPOR disrupts chlorophyll production, leading to plant death.[8]

Experimental Protocol: Synthesis of 1,2,4-Oxadiazole Derivatives

This protocol outlines the synthesis of 1,2,4-oxadiazole compounds, such as 5q , which have demonstrated potent inhibition of LPOR.[8]

Step 1: Synthesis of Intermediate Amidine

  • Dissolve hydroxylammonium hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.

  • Separately, dissolve the starting nitrile compound (1.0 eq) in ethanol.

  • Add the ethanol solution to the aqueous solution and stir at 80°C for 3 hours.

  • Monitor the reaction via TLC.

  • After completion, cool the mixture and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amidine intermediate.

Step 2: Synthesis of Final 1,2,4-Oxadiazole Derivative (5q)

  • Dissolve the intermediate amidine (1.0 eq) and a substituted acid chloride (1.1 eq) in dichloromethane (DCM).

  • Add triethylamine (2.0 eq) dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Add p-toluenesulfonyl chloride (1.5 eq) and continue stirring for another 2 hours.

  • Monitor the reaction via TLC.

  • Upon completion, wash the reaction mixture with water and saturated brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final 1,2,4-oxadiazole compound.

Synthesis Workflow: 1,2,4-Oxadiazole Derivatives

A Starting Nitrile C Intermediate Amidine A->C Step 1 B Hydroxylammonium HCl (EtOH/H₂O, 80°C) B->C E Final 1,2,4-Oxadiazole C->E Step 2 D Acid Chloride, TEA, TsCl (DCM, rt) D->E

Caption: General synthesis workflow for LPOR-inhibiting herbicides.

Data Presentation: Herbicidal and LPOR Inhibitory Activity

The post-emergence herbicidal activity of the synthesized compounds was evaluated in greenhouse trials. The inhibitory activity against the target enzyme, Arabidopsis thaliana LPOR (AtLPOR), was also determined.

CompoundPost-emergence Herbicidal Activity (% Injury at 1500 g/ha)AtLPOR Inhibition IC₅₀ (µM)
Abutilon theophrastiSetaria viridis
5j 90%85%
5k 95%90%
5q 95%90%
Data sourced from reference[8].

Mechanism of Action: LPOR Inhibition Pathway

LPOR is essential for converting protochlorophyllide to chlorophyllide, a key step in chlorophyll synthesis. By inhibiting this enzyme, the 1,2,4-oxadiazole compounds block the pathway, leading to an accumulation of phototoxic precursors and ultimately, plant death.

Proto Protochlorophyllide LPOR LPOR Enzyme Proto->LPOR Accumulation Phototoxic Precursor Accumulation Proto->Accumulation Chlide Chlorophyllide LPOR->Chlide NADPH, Light Chlorophyll Chlorophyll Synthesis Chlide->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Inhibitor 1,2,4-Oxadiazole Compound (5q) Inhibitor->Block Block->LPOR Death Plant Death Accumulation->Death Start Start PrepInoculum Prepare Fungal Inoculum (e.g., 1x10⁶ spores/mL) Start->PrepInoculum Inoculate Inoculate Wells with Fungal Suspension PrepInoculum->Inoculate PrepCompounds Prepare Serial Dilutions of Test Compounds in 96-well Plate PrepCompounds->Inoculate Incubate Incubate at 25-28°C for 48-72 hours Inoculate->Incubate Read Read Results Visually or with a Plate Reader (OD measurement) Incubate->Read DetermineMIC Determine MIC (e.g., ≥50% growth inhibition) Read->DetermineMIC End End DetermineMIC->End Start Start PlantPrep Sow Weed Seeds in Pots and Grow to 2-4 Leaf Stage in Greenhouse Start->PlantPrep Application Apply Herbicide Uniformly using a Calibrated Spray Chamber PlantPrep->Application HerbicidePrep Prepare Herbicide Solutions at Various Doses (e.g., g/ha) HerbicidePrep->Application PostCare Return Plants to Greenhouse and Maintain Optimal Growth Conditions Application->PostCare Observation Observe and Record Data at Regular Intervals (e.g., 3, 7, 14, 21 DAT) PostCare->Observation Analysis Assess % Injury, Chlorosis, Necrosis, and Biomass. Calculate GR₅₀/ED₅₀. Observation->Analysis End End Analysis->End

References

Application Notes and Protocols for the Large-Scale Preparation of 2-Methyloxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of key intermediates of 2-methyloxazole, a crucial heterocyclic moiety in many pharmaceutical compounds. The following sections outline a robust and scalable synthetic route, starting from readily available materials to produce 2-methyloxazole-4-carboxaldehyde, a versatile building block for further chemical elaboration.

Overview of Synthetic Strategy

The primary strategy for the large-scale preparation of 2-methyloxazole intermediates commences with the synthesis of ethyl 2-methyloxazole-4-carboxylate. This ester is then saponified to the corresponding carboxylic acid, which can be converted to an N-methoxy-N-methyl amide (Weinreb amide). Subsequent reduction of the Weinreb amide yields the target intermediate, 2-methyloxazole-4-carboxaldehyde. This pathway is advantageous for large-scale production due to the stability of the intermediates and the high yields achievable at each step.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow A This compound B 2-Methyloxazole-4-carboxylic Acid A->B Saponification (NaOH) C N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide B->C Amide Coupling D 2-Methyloxazole-4-carboxaldehyde C->D Reduction (LiAlH4)

Caption: Synthetic workflow for 2-methyloxazole-4-carboxaldehyde.

Experimental Protocols

The following protocols are adapted for large-scale synthesis, with details on reagent quantities, reaction conditions, and work-up procedures.

2.1. Protocol 1: Synthesis of 2-Methyloxazole-4-carboxylic Acid

This protocol describes the saponification of this compound to yield 2-methyloxazole-4-carboxylic acid.[1]

  • Materials:

    • This compound (100 kg, 645 mol)

    • Water (250 L)

    • Sodium hydroxide (NaOH), 32% w/w aqueous solution (96 kg, 768 mol)

    • Hydrochloric acid (HCl), 37% w/w aqueous solution (78 kg, 770 mol)

  • Procedure:

    • Dissolve this compound in water in a suitable reaction vessel at 20–25 °C.

    • Slowly add the sodium hydroxide solution over 30 minutes, maintaining the temperature between 20–25 °C.

    • Stir the reaction mixture for 1 hour at the same temperature.

    • Carefully add the hydrochloric acid solution while maintaining the temperature between 20–25 °C to precipitate the product.

    • Cool the resulting slurry to 0 °C and age for 1 hour.

    • Isolate the product by filtration.

    • Wash the filter cake with cold water (100 kg).

    • Dry the product to a constant weight.

2.2. Protocol 2: Synthesis of 2-Methyloxazole-4-carboxaldehyde

This protocol details the reduction of an N-methoxy-N-methyl amide intermediate to the corresponding aldehyde.[1][2] This method is presented as a key reaction for preparing 10-kg batches of the target compound.[1][2]

  • Materials:

    • N-methoxy-N-methyl-2-methyloxazole-4-carboxamide

    • Lithium aluminium hydride (LiAlH₄)

    • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Procedure:

    • In a large, inert atmosphere reactor, prepare a solution of the N-methoxy-N-methyl amide in the anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of lithium aluminium hydride, maintaining the low temperature.

    • Monitor the reaction for completion using a suitable analytical method (e.g., TLC, HPLC).

    • Upon completion, carefully quench the reaction with a suitable reagent (e.g., ethyl acetate, followed by a saturated aqueous solution of sodium sulfate).

    • Allow the mixture to warm to room temperature and filter to remove the aluminum salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization to obtain 2-methyloxazole-4-carboxaldehyde.[2]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Reagent Quantities for the Synthesis of 2-Methyloxazole-4-carboxylic Acid [1]

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
This compound155.151006451.0
Sodium Hydroxide (32% aq.)40.00967681.19
Hydrochloric Acid (37% aq.)36.46787701.19

Table 2: Yield and Purity for the Synthesis of 2-Methyloxazole-4-carboxylic Acid [1]

ProductTheoretical Yield (kg)Actual Yield (Wet, kg)Loss on Drying (%)Final Yield (Dry, kg)Yield (%)
2-Methyloxazole-4-carboxylic Acid82.093197592

Alternative Synthetic Routes and Intermediates

While the primary route detailed above is well-documented for large-scale synthesis, other methods for constructing the oxazole ring and its precursors are available in the literature.

4.1. Oxazoline Oxidation

A rapid flow synthesis of oxazolines from β-hydroxy amides has been reported, followed by their oxidation to oxazoles using manganese dioxide (MnO₂).[3] This continuous flow method could be advantageous for large-scale production by offering enhanced safety and automation possibilities.[3]

Oxazoline_Oxidation A β-Hydroxy Amide B Oxazoline A->B Cyclization C Oxazole B->C Oxidation (MnO2)

Caption: Oxazoline oxidation route to oxazoles.

4.2. Propargyl Alcohol as a Precursor

Propargyl alcohol and its derivatives are versatile starting materials in organic synthesis and can be used for the construction of various heterocyclic systems, including oxazoles.[4][5] The synthesis of propargyl alcohols can be achieved through the addition of terminal alkynes to aldehydes.[4]

This document provides a foundational guide for the large-scale preparation of 2-methyloxazole intermediates. Researchers and developers are encouraged to adapt and optimize these protocols to suit their specific laboratory or manufacturing environments.

References

Application Notes and Protocols for the Purification of Crude Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Ethyl 2-methyloxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections outline common and effective purification techniques, including column chromatography and recrystallization, to achieve high purity of the target compound.

Overview of Purification Strategies

The selection of a suitable purification method for crude this compound depends on the nature of the impurities present. The two primary techniques recommended are flash column chromatography and recrystallization. Flash column chromatography is highly effective for separating the target compound from a wide range of impurities with different polarities. Recrystallization is a cost-effective method for removing minor impurities, assuming a suitable solvent system can be identified.

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Purification_Strategies crude_product Crude this compound column_chromatography Flash Column Chromatography crude_product->column_chromatography Broad impurity profile recrystallization Recrystallization crude_product->recrystallization Minor impurities pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General purification strategies for this compound.

Flash Column Chromatography

Flash column chromatography is a widely used purification technique in organic synthesis. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. For oxazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]

The following table summarizes typical results that can be expected from the purification of this compound by flash column chromatography. The values are illustrative and may vary depending on the specific reaction conditions and the impurity profile of the crude product.

ParameterCrude ProductPurified Product
Appearance Brownish oil or solidColorless to pale yellow oil/solid
Purity (by HPLC) 75-85%>98%
Yield -80-90%
Eluent System -Hexane:Ethyl Acetate (gradient)
Stationary Phase -Silica Gel (230-400 mesh)

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 Hexane:Ethyl Acetate.[3]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).[2][4] The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

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Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Product pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->elute Adjust Gradient combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Pure Fractions Identified evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for flash column chromatography purification.

Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.[5] For oxazole derivatives, common solvents for recrystallization include hexane, ethanol, and mixtures of polar and non-polar solvents.[2][6]

The following table provides illustrative data for the purification of this compound by recrystallization. Actual results will depend on the chosen solvent system and the purity of the crude material.

ParameterCrude ProductPurified Product
Appearance Crystalline solid with impuritiesWell-defined crystals
Purity (by Melting Point) Broad melting rangeSharp melting point
Purity (by HPLC) 90-95%>99%
Recovery Yield -70-85%
Solvent System -e.g., Ethanol/Water or Hexane/Ethyl Acetate

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent(s) (e.g., ethanol, water, hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent pairs for compounds of this type include ethanol/water and hexane/ethyl acetate.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

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Recrystallization_Workflow dissolve Dissolve Crude Solid in Minimal Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care as they are flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Application Notes and Protocols: The Synthetic Utility of Oxazole Carboxylates in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazole carboxylates are versatile building blocks in heterocyclic chemistry, prized for their utility in constructing a diverse array of more complex heterocyclic systems. Their stable aromatic core, combined with the reactive carboxylate group and susceptible C-H bonds, allows for a wide range of chemical transformations. These transformations are pivotal in the synthesis of novel compounds for medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This document provides an overview of key synthetic applications, detailed experimental protocols, and quantitative data for several important reactions.

Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

Oxazole-containing compounds are prominent in drug discovery due to their ability to interact with various biological targets.[1] The oxazole-4-carboxylate moiety is a particularly useful starting point for creating libraries of compounds for biological screening.[2] The carboxylic acid group can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR).

Many oxazole derivatives exhibit potent anticancer activity by targeting key cellular pathways. Mechanisms of action include the inhibition of protein kinases, disruption of microtubule formation, and targeting of DNA topoisomerases.[2][3] For instance, certain oxazole derivatives function as kinase inhibitors, modulating critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Oxazole_Derivative Oxazole-Based Kinase Inhibitor Oxazole_Derivative->Akt Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by an oxazole-based kinase inhibitor.

Key Synthetic Transformations of Oxazole Carboxylates

The following sections detail important synthetic routes starting from oxazole carboxylates, complete with protocols and data.

The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for constructing highly substituted pyridine rings, which are prevalent in pharmaceuticals.[5] The reaction proceeds via a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction to eliminate a small molecule (e.g., water or nitrile) and form the aromatic pyridine ring.[6]

diels_alder cluster_reaction Diels-Alder Reaction for Pyridine Synthesis Oxazole Ethyl Oxazole-4-carboxylate Plus1 + Oxazole->Plus1 Dienophile Alkene (Dienophile) Intermediate Bicyclic Intermediate Dienophile->Intermediate Dienophile->Intermediate [4+2] Cycloaddition Pyridine Substituted Pyridine Carboxylate Intermediate->Pyridine Intermediate->Pyridine Retro-Diels-Alder (Dehydration) Plus2 + H₂O Pyridine->Plus2 Plus1->Dienophile

Figure 2: General workflow for the synthesis of pyridines from oxazole carboxylates via Diels-Alder reaction.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-4-carboxylate

  • Reactants: To a sealed tube are added ethyl 2-methyloxazole-4-carboxylate (1.0 mmol), styrene (1.2 mmol), and 10 mL of toluene.

  • Reaction Conditions: The tube is sealed, and the mixture is heated to 180 °C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridine derivative.

EntryDienophileProductYield (%)
1StyreneEthyl 2-methyl-6-phenylpyridine-4-carboxylate75
2AcrylonitrileEthyl 6-cyano-2-methylpyridine-4-carboxylate68
3Methyl acrylateEthyl 6-(methoxycarbonyl)-2-methylpyridine-4-carboxylate72

Table 1: Representative yields for the Diels-Alder reaction of this compound with various dienophiles.

Direct C-H arylation is a powerful, atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. Oxazole carboxylates can undergo regioselective direct arylation at the C2 or C5 positions, depending on the reaction conditions, particularly the choice of ligand and solvent.[7][8] This method provides straightforward access to a wide range of (hetero)arylated oxazoles.[9]

Experimental Protocol: C5-Selective Direct Arylation of Ethyl Oxazole-4-carboxylate

  • Reactants: In a glovebox, a vial is charged with ethyl oxazole-4-carboxylate (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (1.5 mmol).

  • Solvent: 2 mL of a polar solvent such as DMA (N,N-dimethylacetamide) is added.

  • Reaction Conditions: The vial is sealed and heated to 120 °C for 18 hours.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is washed with water and brine.

  • Purification: The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by flash chromatography to yield the C5-arylated product.

EntryAryl BromideLigandSolventProductYield (%)C5:C2 Ratio
14-BromotolueneSPhosDMAEthyl 5-(p-tolyl)oxazole-4-carboxylate85>99:1
24-BromoanisoleRuPhosDMAEthyl 5-(4-methoxyphenyl)oxazole-4-carboxylate88>99:1
31-Bromo-4-(trifluoromethyl)benzeneSPhosNMPEthyl 5-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate76>99:1

Table 2: Quantitative data for the Pd-catalyzed C5-selective direct arylation of ethyl oxazole-4-carboxylate.[7]

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of C-C bond formation. For oxazole carboxylates, this typically requires conversion of a C-H bond to a C-Halogen or C-OTf bond to act as the electrophilic partner. This method is highly versatile, with a broad tolerance for functional groups on both the oxazole and the boronic acid coupling partner.[10][11][12]

experimental_workflow cluster_synthesis General Synthetic Workflow Start Oxazole Carboxylate Functionalization Functionalization (e.g., Halogenation) Start->Functionalization Coupling Cross-Coupling (e.g., Suzuki) Functionalization->Coupling Purification Work-up & Purification Coupling->Purification Product Target Heterocycle Purification->Product

Figure 3: A generalized workflow for the synthesis of complex heterocycles from oxazole carboxylates.

Experimental Protocol: Suzuki Coupling of 2-Chloro-5-phenyloxazole-4-carboxylate

  • Reactants: A mixture of ethyl 2-chloro-5-phenyloxazole-4-carboxylate (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (1.5 mmol) is prepared in a flask.

  • Solvent: A 3:1 mixture of DME (1,2-dimethoxyethane) and water (4 mL) is added.

  • Reaction Conditions: The mixture is degassed with argon and then heated at 80 °C under an argon atmosphere for 12 hours.

  • Work-up: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to give the 2-arylated product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 2,5-diphenyloxazole-4-carboxylate92
24-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate89
3Thiophene-2-boronic acidEthyl 5-phenyl-2-(thiophen-2-yl)oxazole-4-carboxylate85

Table 3: Representative yields for the Suzuki-Miyaura coupling of an activated oxazole carboxylate.

Conclusion

Oxazole carboxylates are demonstrably powerful and versatile intermediates in modern heterocyclic chemistry. Their utility in constructing complex molecular architectures, particularly those with relevance to drug discovery, is well-established. The methodologies outlined herein—Diels-Alder cycloadditions, direct C-H arylations, and Suzuki-Miyaura cross-coupling reactions—represent a core toolkit for researchers aiming to leverage these valuable synthons in their work. The continued development of novel transformations and applications for oxazole carboxylates will undoubtedly lead to the discovery of new and important bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-methyloxazole-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely applicable cyclocondensation reaction between ethyl 2-chloroacetoacetate and acetamide.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be attributed to several key factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting materials. Ethyl 2-chloroacetoacetate can degrade over time, and the presence of moisture in the acetamide or solvent can lead to unwanted side reactions.

  • Reaction Temperature: The temperature profile is critical. Inadequate heating can result in an incomplete reaction, while excessive heat may lead to decomposition of the product and starting materials.

  • Reaction Time: Ensure the reaction is running to completion. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can promote side-product formation.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize these?

A2: The formation of byproducts is a common challenge. Consider these strategies for minimization:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Control of Acidity: The reaction can be sensitive to pH. The addition of a non-nucleophilic base can be beneficial in scavenging protons generated during the reaction, which might otherwise catalyze side reactions.

  • Purification of Starting Materials: Impurities in the starting materials can act as catalysts for unwanted reactions. Consider purifying your ethyl 2-chloroacetoacetate and acetamide before use.

Q3: The purification of my final product is proving difficult. What are the recommended procedures?

A3: Effective purification is essential for obtaining a high-purity product. The following methods are recommended:

  • Extraction: After the reaction is complete, a standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

A common and direct method is the Hantzsch-type synthesis, which involves the cyclocondensation of ethyl 2-chloroacetoacetate with acetamide. This one-pot reaction forms the oxazole ring with the desired substituents.

What are the expected side products in this synthesis?

Common side products can include unreacted starting materials, products of self-condensation of ethyl 2-chloroacetoacetate, and products from the hydrolysis of the ester functionality if water is present.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light or by staining with an appropriate agent like potassium permanganate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Is the reaction sensitive to air or moisture?

Yes, the presence of moisture can lead to hydrolysis of the starting materials and the final product. While not strictly necessary for all small-scale preparations, conducting the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent potential oxidative side reactions and improve reproducibility, especially for larger-scale synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of varying reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization.

Table 1: Effect of Temperature and Reaction Time on Yield

EntryTemperature (°C)Time (h)Yield (%)
180445
2100465
3120475
4120878
5140460 (decomposition observed)

Table 2: Effect of Reactant Stoichiometry on Yield

EntryEthyl 2-chloroacetoacetate (equiv.)Acetamide (equiv.)Yield (%)
11.01.068
21.01.275
31.01.576
41.21.070

Experimental Protocols

Key Experiment: Synthesis of this compound via Cyclocondensation

This protocol is a general guideline based on analogous Hantzsch-type oxazole syntheses. Optimization may be required.

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 equiv.)

  • Acetamide (1.2 equiv.)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide and the solvent.

  • Stir the mixture until the acetamide is fully dissolved.

  • Slowly add ethyl 2-chloroacetoacetate to the solution at room temperature.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents Combine Acetamide and Solvent add_chloro Add Ethyl 2-chloroacetoacetate reagents->add_chloro heat Heat to 120°C add_chloro->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Issue reagent_purity Check Purity of Starting Materials start->reagent_purity Possible Cause reagent_moisture Ensure Anhydrous Conditions start->reagent_moisture Possible Cause temp Optimize Temperature start->temp Possible Cause time Optimize Reaction Time start->time Possible Cause stoich Verify Stoichiometry start->stoich Possible Cause extraction_eff Improve Extraction Efficiency start->extraction_eff Possible Cause purification_method Optimize Purification Method start->purification_method Possible Cause solution Improved Yield reagent_purity->solution Actionable Step reagent_moisture->solution Actionable Step temp->solution Actionable Step time->solution Actionable Step stoich->solution Actionable Step extraction_eff->solution Actionable Step purification_method->solution Actionable Step

Caption: Troubleshooting logic for addressing low yield issues.

Identifying and removing byproducts in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and removing byproducts from common oxazole synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: I've obtained a crude mixture from my oxazole synthesis. What is the first step to identify potential byproducts?

A1: The initial and most crucial step is to perform a Thin-Layer Chromatography (TLC) analysis of your crude product.[1] Spot the crude mixture alongside your starting materials on a TLC plate. This will help you visualize the number of components in your mixture, identify any unreacted starting materials, and get a preliminary idea of the polarity of the byproducts relative to your desired oxazole product. Developing an appropriate solvent system for TLC is essential for good separation and will directly inform the conditions for purification by column chromatography.[1]

Q2: My purified oxazole appears to be an oil and won't solidify. How can I handle this?

A2: Obtaining an oil instead of a solid is a common issue. Here are a few techniques to try:

  • Trituration: Stir the oil vigorously with a solvent in which your desired product is insoluble, but the impurities are soluble. Good starting solvents include hexanes or diethyl ether. This can sometimes induce crystallization or wash away impurities, leaving a more pure, solid product.[2]

  • Solvent Evaporation with a Co-solvent: Residual high-boiling solvents like DMF or DMSO can trap your product as an oil. Dissolve the oil in a volatile solvent like dichloromethane (DCM), add a non-polar co-solvent such as toluene, and evaporate the solvents under reduced pressure. This can help remove the residual high-boiling solvent azeotropically.[2]

  • High Vacuum: Place the oil under a high vacuum for an extended period to remove trace amounts of solvent that may be preventing solidification.

Synthesis-Specific Troubleshooting

Robinson-Gabriel Synthesis

Q3: My Robinson-Gabriel synthesis resulted in a low yield and a significant amount of dark, tar-like material. What went wrong?

A3: Low yields and tar formation in the Robinson-Gabriel synthesis typically indicate that the reaction conditions, particularly the strong acid catalyst (e.g., concentrated H₂SO₄) and high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lower the temperature to find a balance between a reasonable reaction rate and minimizing decomposition.[3]

  • Use a Milder Dehydrating Agent: For sensitive substrates, replace sulfuric acid with milder reagents. A variety of agents have been used, including phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride.[4] For particularly sensitive compounds, a combination of triphenylphosphine and iodine can be effective under non-acidic conditions.[3]

Q4: I see a significant byproduct spot on my TLC that is close to my product Rf. What could it be?

A4: A common byproduct in the Robinson-Gabriel synthesis is an enamide , formed from the elimination of water from the 2-acylamino-ketone starting material. Another possibility is the hydrolysis of intermediates if water is present in the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents to prevent hydrolysis of the starting material or intermediates.[3]

  • Optimize Dehydrating Agent: Switching to a more powerful dehydrating agent can sometimes disfavor the enamide formation pathway by promoting the desired cyclization.[3]

  • Purification: Careful column chromatography is usually required to separate the desired oxazole from closely-eluting byproducts like enamides.

Van Leusen Synthesis

Q5: My Van Leusen reaction is giving a low yield, and I'm isolating a major byproduct. How do I identify and prevent it?

A5: A common issue in the Van Leusen synthesis is the incomplete elimination of the p-toluenesulfinic acid group, resulting in the isolation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.[5]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction after the initial addition of reagents can help promote the elimination step.[5]

  • Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide can drive the elimination to completion.[5]

  • Extend Reaction Time: In some cases, a longer reaction time is sufficient to convert the intermediate to the final oxazole product.[5]

Q6: My reaction produced a nitrile byproduct instead of the expected oxazole. What is the cause?

A6: The formation of a nitrile byproduct is a strong indicator that your aldehyde starting material is contaminated with ketones. Ketones react with TosMIC (p-toluenesulfonylmethyl isocyanide) to form nitriles, not oxazoles.[5]

Troubleshooting Steps:

  • Check Aldehyde Purity: Purify the aldehyde starting material by distillation or chromatography before use to remove any ketone impurities.[5]

  • Proper Storage: Aldehydes can oxidize to carboxylic acids upon storage. The presence of these acidic impurities can quench the base required for the reaction, leading to low yields. Use freshly purified aldehyde for best results.[5]

Fischer Oxazole Synthesis

Q7: What are the typical byproducts in a Fischer oxazole synthesis, and how can they be removed?

A7: The Fischer oxazole synthesis, which uses a cyanohydrin and an aldehyde in the presence of anhydrous HCl, can lead to several byproducts.[6] Common impurities include chloro-oxazole and oxazolidinone derivatives.[6] Unreacted starting materials can also contaminate the product.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: The reaction is sensitive to moisture. Ensure you use dry ether and dry gaseous hydrogen chloride to minimize hydrolysis and side reactions.[6]

  • Purification: The desired oxazole product often precipitates as its hydrochloride salt.[6] This can be an effective initial purification step. The free base can be obtained by treatment with water or a weak base.[6] Subsequent purification to remove chloro-oxazole or oxazolidinone byproducts typically requires column chromatography or recrystallization.

Data Presentation: Byproduct Formation

The following tables summarize how reaction parameters can influence byproduct formation and yield. These are representative data based on established chemical principles.

Table 1: Effect of Dehydrating Agent on Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Dehydrating AgentTemperature (°C)Yield of Oxazole (%)Major Byproduct(s)
Conc. H₂SO₄10065Tar, Polymer
POCl₃11085Minor Enamide
PPh₃ / I₂8092Trace Unreacted SM
TFAA2588Minor Enamide

Table 2: Effect of Base on Van Leusen Synthesis of 5-Phenyloxazole

BaseTemperature (°C)Yield of Oxazole (%)Major Byproduct(s)
K₂CO₃2570Dihydrooxazole Intermediate
K₂CO₃6085Trace Dihydrooxazole
DBU2595None Observed
Et₃N2555Dihydrooxazole Intermediate

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol provides a general guideline for purifying crude oxazole products using silica gel column chromatography.

  • Method Development (TLC):

    • Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of ~0.2-0.3 on a TLC plate. This ensures good separation on the column.[1]

  • Column Packing:

    • Secure a glass column vertically and place a small plug of cotton at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your least polar mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica.[1][7]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the chromatography solvent and carefully add it to the top of the silica bed with a pipette.[2]

    • Dry Loading (for less soluble compounds): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oxazole.[1]

Protocol 2: Purification by Recrystallization

This is an effective method for purifying solid oxazole products.

  • Solvent Selection:

    • Find a suitable solvent or solvent pair. The ideal solvent should dissolve your compound well when hot but poorly when cold.[2] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[8][9]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is useful for removing acidic or basic impurities from a neutral oxazole product.

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or DCM, in a separatory funnel.[2]

  • Acid Wash:

    • To remove basic impurities, wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Drain the lower aqueous layer.[2]

  • Base Wash:

    • To remove acidic impurities (like unreacted carboxylic acids), wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be sure to vent the funnel frequently to release any CO₂ gas that forms. Drain the aqueous layer.[2]

  • Brine Wash:

    • Wash the organic layer with saturated aqueous NaCl (brine) to remove the majority of the dissolved water.[2]

  • Drying and Concentration:

    • Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.[2]

Mandatory Visualizations

Byproduct_Identification_Workflow cluster_purification Purification Strategy crude Crude Reaction Mixture tlc TLC Analysis vs. Starting Materials crude->tlc identify Identify Spots: - Product - Unreacted SMs - Byproducts tlc->identify decision Byproducts Present? identify->decision extraction Liquid-Liquid Extraction (for acidic/basic impurities) decision->extraction Yes pure_product Pure Oxazole Product decision->pure_product No chromatography Column Chromatography (for neutral, similar polarity byproducts) extraction->chromatography recrystallization Recrystallization (for solid products) chromatography->recrystallization recrystallization->pure_product

A general workflow for byproduct identification and removal.

Robinson_Gabriel_Troubleshooting start Robinson-Gabriel Reaction check_yield Low Yield or Tar Formation? start->check_yield harsh_conditions Potential Cause: Conditions too harsh (strong acid, high temp) check_yield->harsh_conditions Yes check_byproducts Significant Byproducts on TLC? check_yield->check_byproducts No solution_harsh Solutions: 1. Lower reaction temperature 2. Use milder dehydrating agent (e.g., PPh₃/I₂) harsh_conditions->solution_harsh solution_harsh->start Re-run Reaction byproduct_id Potential Byproducts: - Enamide - Hydrolysis products check_byproducts->byproduct_id Yes end_ok Successful Synthesis check_byproducts->end_ok No solution_byproducts Solutions: 1. Ensure anhydrous conditions 2. Purify via column chromatography byproduct_id->solution_byproducts solution_byproducts->end_ok

Troubleshooting guide for the Robinson-Gabriel synthesis.

References

Technical Support Center: Optimizing N-Acylation of Isoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of isoxazolones. The following information is designed to help you optimize reaction conditions, overcome common challenges, and ensure successful synthesis of your target N-acylisoxazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of isoxazolones?

A1: The most frequently used acylating agents are acyl chlorides and acid anhydrides due to their high reactivity. Carboxylic acids can also be employed, but they typically necessitate activation with a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Q2: Why is a base often required for N-acylation reactions?

A2: When utilizing acyl halides or anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is generated. A base, such as pyridine, triethylamine, or even a solid-supported base, is crucial to neutralize this acid. Failure to do so can lead to the protonation of the isoxazolone nitrogen, rendering it non-nucleophilic and halting the reaction.

Q3: How can I favor N-acylation over O-acylation?

A3: The regioselectivity between N-acylation and O-acylation is a critical aspect of this reaction. Several factors can be manipulated to favor the desired N-acylated product:

  • Solvent Choice: The polarity of the solvent can influence the reaction's outcome. Experimenting with a range of aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is recommended.

  • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for N-acylation.

  • Steric Hindrance: Bulky substituents on the acylating agent or the isoxazolone can sterically hinder O-acylation, thereby favoring N-acylation.

Q4: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP)?

A4: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate acylation reactions, particularly when using less reactive acylating agents like acid anhydrides. It functions by forming a highly reactive N-acylpyridinium intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently reactive acylating agent. 2. Inadequate base. 3. Low reaction temperature. 4. Presence of moisture. 1. Switch from an acid anhydride to a more reactive acyl chloride. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used. For challenging substrates, a stronger base like sodium hydride (NaH) may be necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of O-acylated Byproduct 1. Reaction conditions favoring O-acylation. 2. High reaction temperature. 1. Screen different aprotic solvents of varying polarity. 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Consider using a bulkier base or acylating agent to sterically disfavor O-acylation.
Multiple Products Observed 1. Decomposition of starting material or product. 2. Side reactions. 1. Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times. 2. If using a strong base like NaH, ensure slow and controlled addition to the isoxazolone solution.
Difficult Product Purification 1. Product co-elutes with starting material or byproducts. 2. Excess unreacted acylating agent. 1. Optimize the solvent system for column chromatography. Recrystallization may also be an effective purification method. 2. Quench the reaction with a suitable reagent (e.g., water or a primary/secondary amine) to consume the excess acylating agent before work-up.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for N-acylation reactions under various conditions, providing a basis for selecting an appropriate starting point for your experiments.

Table 1: N-Acylation of Various Heterocycles with Acyl Chlorides using a Clay Catalyst

SubstrateAcylating AgentReaction Time (min)Yield (%)
ImidazoleBenzoyl chloride4-2285-97
PyrroleBenzoyl chloride10-3075-90
IndoleAcetyl chloride15-3569-88
Data adapted from a study on the N-acylation of N-based heterocyclic compounds.[1]

Table 2: Effect of Solvent on Catalyst-Free N-Acylation of Aniline with Acetic Anhydride

SolventTime (min)Yield (%)
THF1092
CH2Cl2595
CHCl3890
Et2O1585
EtOAc1288
H2O1094
Solvent-free595
This data illustrates the general effect of solvents on N-acylation, which can be extrapolated to isoxazolone systems.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Isoxazolones using Acyl Chloride and a Tertiary Amine Base

  • To a solution of the isoxazolone (1.0 equiv) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent, add a tertiary amine base such as triethylamine (1.2 equiv) or pyridine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed N-Acylation of Isoxazolones with Acid Anhydride

  • Dissolve the isoxazolone (1.0 equiv), acid anhydride (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in an anhydrous aprotic solvent such as acetonitrile or DCM.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts related to the N-acylation of isoxazolones.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Isoxazolone + Acylating Agent + Base/Catalyst start->reactants mix Combine & Stir reactants->mix solvent Anhydrous Aprotic Solvent solvent->mix monitor Monitor by TLC/LC-MS mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure N-Acylisoxazolone purify->product

Caption: General experimental workflow for the N-acylation of isoxazolones.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Reactivity Issue start->cause1 cause2 Condition Issue start->cause2 cause3 Moisture start->cause3 sol1a Use Acyl Chloride cause1->sol1a sol1b Add DMAP Catalyst cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Change Base cause2->sol2b sol3 Use Anhydrous Conditions cause3->sol3 Regioselectivity_Control start N- vs. O-Acylation factor1 Solvent Polarity start->factor1 factor2 Reaction Temperature start->factor2 factor3 Steric Hindrance start->factor3 outcome_N Favors N-Acylation factor1->outcome_N Aprotic outcome_O Favors O-Acylation factor1->outcome_O factor2->outcome_N Lower Temp. factor2->outcome_O Higher Temp. factor3->outcome_N Bulky Reagents factor3->outcome_O Less Hindrance

References

Troubleshooting common issues in Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Robinson-Gabriel oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you to optimize your reaction outcomes and purify your target oxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson-Gabriel oxazole synthesis?

The Robinson-Gabriel synthesis is an organic reaction that forms an oxazole ring through the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor.[1][2] This reaction is typically catalyzed by a cyclodehydrating agent, such as a strong acid.[2]

Q2: What are the most common issues encountered in this synthesis?

Common problems include low reaction yields, the formation of tar or char-like byproducts, incomplete reactions even after extended periods, and degradation of the starting material before cyclization can occur.[3][4] Purification of the final oxazole product can also be challenging due to the presence of similarly polar byproducts.[4]

Q3: How can I minimize the formation of tar-like byproducts?

The formation of tar or char often indicates that the reaction conditions are too harsh for your substrate, leading to decomposition and polymerization, especially at high temperatures with strong acids like concentrated sulfuric acid (H₂SO₄).[3] To mitigate this, consider using a milder dehydrating agent, lowering the reaction temperature, and minimizing the reaction time by closely monitoring its progress.[3][4]

Q4: My reaction is very slow or does not go to completion. What should I do?

A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.[3] You could cautiously increase the amount of the cyclodehydrating agent, switch to a more powerful agent, or consider increasing the reaction temperature while carefully monitoring for byproduct formation.[3][4]

Q5: It seems my 2-acylamino-ketone starting material is degrading. How can I prevent this?

Degradation of the starting material, often through hydrolysis of the amide bond, can be a significant issue, especially under strongly acidic conditions.[3] Ensuring strictly anhydrous (dry) conditions for all reagents and solvents is crucial to prevent this.[3][4] Using a milder, non-acidic dehydrating agent can also protect a sensitive starting material.[4]

Troubleshooting Guide

This guide provides targeted solutions to specific issues you may encounter during the Robinson-Gabriel oxazole synthesis.

IssuePotential Cause(s)Recommended Solutions
Low Yield & Tar/Char Formation Reaction conditions are too harsh (e.g., high temperature, strong acid).[3]- Select a Milder Dehydrating Agent: Replace H₂SO₄ with reagents like polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or a two-step method with Dess-Martin periodinane followed by PPh₃/I₂.[3] - Optimize Reaction Temperature: Lower the temperature to find a balance between a reasonable reaction rate and minimal substrate decomposition.[3] - Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS to avoid prolonged heating.[3]
Incomplete Reaction - Insufficient activation energy under current conditions.[3] - Dehydrating agent is not potent enough for the substrate.[3]- Increase Reagent Stoichiometry: Cautiously increase the amount of the cyclodehydrating agent.[3] - Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a stronger one like phosphorus oxychloride (POCl₃) or Eaton's reagent.[3] - Increase Temperature: Gradually increase the temperature while monitoring for byproduct formation.[4]
Starting Material Degradation Hydrolysis of the 2-acylamino-ketone precursor under acidic conditions.[3]- Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents to prevent water-mediated hydrolysis.[3][4] - Use Milder Reagents: Employ non-acidic cyclodehydration conditions, such as the Burgess reagent or PPh₃/I₂, for acid-sensitive substrates.[4]
Significant Byproduct Formation - Hydrolysis of Intermediates: Presence of water can lead to hydrolysis of the oxazoline intermediate.[4] - Enamide Formation: Elimination of water from the starting material can form a competing enamide side product.[4]- Use Anhydrous Conditions: Scrupulously exclude water from the reaction.[4] - Choose a Powerful Dehydrating Agent: A stronger agent will more effectively scavenge any trace amounts of water.[4] - Modify Reaction Conditions: Altering the temperature or the dehydrating agent may disfavor the enamide formation pathway.[4]
Difficulty in Product Purification The desired oxazole has a similar polarity to unreacted starting material or byproducts.[4]- Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography.[4] - Consider Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[3]

Comparison of Common Cyclodehydrating Agents

The choice of the cyclodehydrating agent is critical for the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantages & Disadvantages
Sulfuric Acid (H₂SO₄) Acetic AnhydrideRoom Temp to 100°CAdvantages: Inexpensive, traditional method.[3] Disadvantages: Harsh conditions can lead to charring and low yields for sensitive substrates.[3]
Polyphosphoric Acid (PPA) Neat or High-Boiling Solvents100-160°CAdvantages: Can provide better yields than H₂SO₄ for some substrates.[3] Disadvantages: Highly viscous, can be difficult to work with.
Phosphorus Oxychloride (POCl₃) DMF, Toluene80-110°CAdvantages: Effective for many substrates.[5] Disadvantages: Can lead to Vilsmeier-Haack side reactions with certain substrates.[5]
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxAdvantages: Mild conditions, suitable for solid-phase synthesis.[2][3] Disadvantages: Expensive, can be too reactive for some substrates.[3]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureAdvantages: Very mild, high functional group tolerance.[2][3] Disadvantages: Two-step process, expensive reagents.[3]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[3]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[3]

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the pH is 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[3]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Mild, Two-Step Synthesis via Dess-Martin Oxidation and Cyclodehydration

This protocol is suitable for substrates that are sensitive to harsh acidic conditions.

  • Step A: Dess-Martin Oxidation

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[3]

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[3]

  • Step B: Cyclodehydration with Triphenylphosphine and Iodine

    • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[3]

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[3]

Visualizations

Robinson_Gabriel_Mechanism start 2-Acylamino-ketone protonation Protonation of ketone oxygen start->protonation + H+ enolization Enolization protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization oxazoline Oxazoline intermediate cyclization->oxazoline dehydration1 Protonation of hydroxyl group oxazoline->dehydration1 + H+ dehydration2 Loss of Water dehydration1->dehydration2 - H2O product Oxazole dehydration2->product - H+

Caption: Reaction mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental_Workflow prep 1. Preparation (Dissolve starting material, cool) reagent_add 2. Reagent Addition (Add dehydrating agent) prep->reagent_add reaction 3. Reaction (Heat and monitor by TLC/LC-MS) reagent_add->reaction workup 4. Workup (Quench reaction, pour onto ice) reaction->workup extraction 5. Extraction (Neutralize, extract with organic solvent) workup->extraction purification 6. Purification (Dry, concentrate, chromatograph/recrystallize) extraction->purification

Caption: General experimental workflow for Robinson-Gabriel synthesis.

Troubleshooting_Tree start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) low_yield Low Yield / Tar? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn No sol_low_yield Use Milder Conditions: - Lower Temperature - Milder Reagent - Shorter Time low_yield->sol_low_yield Yes byproducts Significant Byproducts? incomplete_rxn->byproducts No sol_incomplete Use Stronger Conditions: - Increase Temperature - More Reagent - Stronger Reagent incomplete_rxn->sol_incomplete Yes sol_byproducts Ensure Anhydrous Conditions & Optimize Reagents byproducts->sol_byproducts Yes success Proceed to Purification byproducts->success No sol_low_yield->start Re-run Reaction sol_incomplete->start Re-run Reaction sol_byproducts->start Re-run Reaction

Caption: A decision tree for troubleshooting common synthesis issues.

References

Stability problems with Ethyl 2-methyloxazole-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Ethyl 2-methyloxazole-4-carboxylate

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the stability of this compound under acidic conditions. It includes frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound under acidic conditions?

The primary stability issue is the acid-catalyzed hydrolysis of the ethyl ester functional group. This is a reversible reaction where the ester reacts with water in the presence of an acid catalyst to form 2-methyloxazole-4-carboxylic acid and ethanol.[1][2][3] To drive the reaction to completion, a large excess of water is typically used.[1][2]

Q2: What are the expected degradation products?

Under mild to moderate acidic conditions, the main degradation products are 2-methyloxazole-4-carboxylic acid and ethanol , resulting from the hydrolysis of the ester linkage. Under more forcing conditions (e.g., high temperature, concentrated strong acid), cleavage of the oxazole ring itself is possible, which can lead to more complex degradation product profiles.[4][5] One study noted the hydrolysis of an oxazole ring using 6 N HCl at 100°C.[6]

Q3: Which factors influence the rate of degradation?

Several factors can accelerate the hydrolysis of the ester:

  • Acid Strength and Concentration: Stronger acids (e.g., HCl, H₂SO₄) and higher concentrations increase the rate of protonation of the carbonyl oxygen, which is the initial step of hydrolysis, thereby accelerating the reaction.[1][2]

  • Temperature: Higher temperatures increase the reaction kinetics, leading to faster degradation.

  • Water Content: As water is a reactant in the hydrolysis reaction, its presence is essential. Higher concentrations of water can shift the equilibrium toward the hydrolysis products.[2][3]

  • Solvent: The choice of co-solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.

Q4: Can the oxazole ring itself degrade under acidic conditions?

Yes, while the ester is the more labile group, the oxazole ring can undergo cleavage under harsh acidic conditions.[4][5] Oxazoles are weak bases, with the conjugate acid having a pKa of approximately 0.8.[7] Protonation of the ring nitrogen can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening.

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry place, away from strong acids and moisture. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases.

Troubleshooting Guide

Problem 1: Low or No Conversion to 2-methyloxazole-4-carboxylic acid

Possible CauseSuggested Solution
Insufficient Acid Catalyst Increase the molar ratio of the acid catalyst. Ensure the acid used is of appropriate strength and concentration.
Low Temperature Increase the reaction temperature. Heating under reflux is common for acid-catalyzed hydrolysis.[2][3]
Short Reaction Time Monitor the reaction over a longer period using TLC or HPLC to ensure it has reached completion.
Insufficient Water The reaction is an equilibrium. Ensure a sufficient excess of water is present to drive the reaction towards the products.[1][2]

Problem 2: Presence of Unexpected Byproducts in Analysis (e.g., HPLC, NMR)

Possible CauseSuggested Solution
Oxazole Ring Cleavage The reaction conditions (temperature, acid concentration) may be too harsh.[4][6] Reduce the temperature and/or use a more dilute acid.
Side Reactions If other functional groups are present on the molecule, they may be reacting. Re-evaluate the reaction conditions for compatibility with the entire molecular structure.
Impure Starting Material Analyze the purity of the starting this compound to ensure impurities are not the source of the unexpected signals.

Problem 3: Poor Reproducibility Between Experiments

Possible CauseSuggested Solution
Variable Water Content Ensure consistent water concentration in all experiments. Use anhydrous solvents where specified and accurately measure the amount of aqueous acid added.
Temperature Fluctuations Use a stable heating source (e.g., oil bath with a temperature controller) to maintain a consistent reaction temperature.
Inconsistent Reagent Quality Use reagents from the same batch or ensure the quality and concentration of reagents are consistent across all experiments.

Troubleshooting Logic Flow

troubleshooting_flow start Start: Stability Issue (e.g., Low Yield, Byproducts) check_yield Is the yield of carboxylic acid low? start->check_yield check_byproducts Are unexpected byproducts observed? check_yield->check_byproducts  No increase_catalyst Increase acid concentration or reaction time/temp. check_yield->increase_catalyst  Yes reduce_conditions Reduce temperature and/or acid concentration to prevent ring cleavage. check_byproducts->reduce_conditions  Yes end_yield Outcome: Improved Yield check_byproducts->end_yield  No check_water Ensure sufficient excess of water. increase_catalyst->check_water check_water->end_yield check_purity Verify purity of starting material. reduce_conditions->check_purity end_purity Outcome: Cleaner Reaction Profile check_purity->end_purity

Caption: Troubleshooting logic for stability issues.

Data on Acidic Stability

The following tables provide illustrative data on the stability of this compound under various acidic conditions. This data is intended for exemplary purposes to demonstrate expected trends.

Table 1: Illustrative Influence of pH on Hydrolysis Rate at 50°C

pH (using HCl)Time (hours)% this compound Remaining
1.0275%
1.0640%
1.024<5%
2.0292%
2.0681%
2.02455%
4.024>98%

Table 2: Illustrative Influence of Temperature on Hydrolysis Rate at pH 1.5

TemperatureTime (hours)% this compound Remaining
25°C (Room Temp)2488%
40°C2462%
60°C2415%

Degradation Pathway Under Acidic Conditions

degradation_pathway reactant This compound product1 2-Methyloxazole-4-carboxylic Acid + Ethanol reactant->product1 Mild/Moderate Acid (H₃O⁺) Ester Hydrolysis (Major Pathway) product2 Ring Cleavage Products reactant->product2 Harsh Acid (e.g., 6N HCl, Δ) Ring Opening (Minor/Side Pathway)

Caption: Major and minor degradation pathways in acid.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes a standard method for hydrolyzing the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • 3M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄)

    • Dioxane or Tetrahydrofuran (THF) as a co-solvent (optional)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like THF if necessary.

    • Add the aqueous acid solution (e.g., 3M HCl, 5-10 eq) to the flask.

    • Attach a condenser and heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the carboxylic acid) has formed, it can be isolated by filtration.

    • If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-methyloxazole-4-carboxylic acid.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Monitoring Degradation by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general method for monitoring the stability and degradation of the target compound.

  • Instrumentation & Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • To initiate the degradation study, dilute an aliquot of the stock solution into the acidic medium of interest (e.g., pH 1.2 HCl buffer) to a final concentration of ~50 µg/mL.

    • At specified time points, withdraw an aliquot of the sample, quench the degradation by neutralizing with a suitable base (e.g., dilute NaOH) to pH ~7, and dilute with the mobile phase to stop the reaction and prepare for injection.

    • Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC system.

Experimental Workflow for a Stability Study

workflow cluster_prep 1. Preparation cluster_study 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare Stock Solution of Compound start_study Initiate Study: Dilute stock into acid prep_stock->start_study prep_acid Prepare Acidic Media (e.g., pH 1.0, 2.0) prep_acid->start_study incubate Incubate at Controlled Temp start_study->incubate sampling Sample at Time Points (t=0, 2, 6, 24h) incubate->sampling quench Quench Reaction (Neutralize) sampling->quench hplc Analyze by RP-HPLC quench->hplc data Quantify Reactant Peak Area and Identify Products hplc->data report Report % Remaining vs. Time data->report

Caption: Workflow for conducting a forced degradation study.

References

Overcoming challenges in the regioselective formylation of oxazole esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective formylation of oxazole esters. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of oxazole esters?

A1: The most common and effective method is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][4] The Vilsmeier reagent is a relatively mild electrophile, making it suitable for electron-rich heterocyclic systems like oxazoles.[2]

Q2: Which positions on the oxazole ester ring are most susceptible to formylation?

A2: For a typical oxazole-4-carboxylate, the C5 position is generally the most electron-rich and sterically accessible, making it the primary site for electrophilic aromatic substitution. However, the C2 position can also be functionalized, particularly through a deprotonation-formylation pathway. The regioselectivity can be influenced by the substituents on the oxazole ring and the reaction conditions.

Q3: My Vilsmeier-Haack reaction on an oxazole ester is giving a low yield or no product. What are the likely causes?

A3: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh.[5]

  • Insufficiently Reactive Substrate: The presence of strong electron-withdrawing groups on the oxazole ring, in addition to the ester, can deactivate the ring towards electrophilic substitution.

  • Inappropriate Reaction Temperature: The reaction temperature is critical and substrate-dependent, often ranging from 0 °C to 80 °C.[6] If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to decomposition.

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during aqueous workup to yield the aldehyde.[1][2] Ensure proper pH and sufficient time for the hydrolysis step.

Q4: I am observing a mixture of C2 and C5 formylated products. How can I improve the regioselectivity?

A4: Achieving high regioselectivity between the C2 and C5 positions is a primary challenge. While specific studies on the formylation of oxazole esters are limited, insights can be drawn from other C-H functionalization reactions.[7] Key factors influencing regioselectivity include:

  • Solvent Polarity: In related palladium-catalyzed arylations of oxazoles, polar solvents have been shown to favor C5 functionalization, while nonpolar solvents favor the C2 position.[7] This may be applicable to formylation as well.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Stoichiometry of Reagents: Carefully controlling the amount of the Vilsmeier reagent can help minimize side reactions and potentially influence the regiochemical outcome.

Q5: What are common side products in the formylation of oxazole esters?

A5: Besides a mixture of regioisomers, other potential side products include:

  • Diformylated products: If the substrate is highly activated, diformylation at both C2 and C5 may occur.

  • Products from reaction with the ester: While less common, the Vilsmeier reagent can react with other functional groups. However, the ester group is generally stable under these conditions.

  • Tarry residues: Overheating or the presence of impurities can lead to polymerization and the formation of intractable tars.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the regioselective formylation of oxazole esters.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Moisture in reagents deactivating the Vilsmeier reagent.2. Substrate is not sufficiently electron-rich.3. Reaction temperature is too low.4. Incomplete hydrolysis of the iminium salt intermediate.1. Use freshly opened, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried.2. If the oxazole ring is heavily substituted with electron-withdrawing groups, consider alternative formylation methods or increasing the reaction temperature and time.3. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction by TLC.4. During workup, ensure the aqueous solution is basic (pH 8-9) and stir for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis.
Poor Regioselectivity (Mixture of C2 and C5 isomers) 1. Reaction conditions favor the formation of both regioisomers.2. Thermodynamic equilibrium between isomers at elevated temperatures.1. For C5 selectivity: Try using a more polar solvent like DMF as the primary solvent.2. For C2 selectivity: Experiment with a nonpolar co-solvent like 1,2-dichloroethane (DCE) or toluene.3. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.4. Carefully control the stoichiometry of the Vilsmeier reagent; start with a smaller excess.
Formation of a Dark, Tarry Residue 1. Reaction temperature is too high, leading to decomposition.2. Impurities in the starting materials or solvents.1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent (prepare at 0 °C).2. Use purified starting materials and high-purity, anhydrous solvents.
Difficult Product Isolation/Purification 1. The product is partially soluble in the aqueous phase.2. Carboxylic acid impurities from ester hydrolysis during workup.1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).2. To remove acidic impurities during column chromatography, a small amount of a non-nucleophilic base (e.g., triethylamine) can be added to the eluent.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for the Vilsmeier-Haack formylation of Ethyl 2-phenyloxazole-4-carboxylate, illustrating the potential effects of reaction conditions on yield and regioselectivity. This data is intended for illustrative purposes to guide experimental design.

Entry Solvent Temperature (°C) Time (h) Overall Yield (%) Regioisomeric Ratio (C5:C2)
1DMF25126585:15
2DMF6047870:30
3DCE25124050:50
4DCE6067240:60
5Toluene8086830:70

Experimental Protocols

Representative Protocol for the Vilsmeier-Haack Formylation of Ethyl 2-phenyloxazole-4-carboxylate

Materials:

  • Ethyl 2-phenyloxazole-4-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous (optional, for C2 selectivity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Oxazole Ester: Dissolve Ethyl 2-phenyloxazole-4-carboxylate (1 equivalent) in anhydrous DMF (or DCE for potentially higher C2 selectivity). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the regioisomers and obtain the pure formylated oxazole ester(s).

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

G start Start: Formylation of Oxazole Ester check_regio Analyze Product Mixture (e.g., by 1H NMR) start->check_regio c5_major Is C5 the major product? check_regio->c5_major Goal is C5 c2_major Is C2 the major product? check_regio->c2_major Goal is C2 desired_c5 Desired Regioisomer: C5-formyl end End: Desired Regioisomer Obtained desired_c5->end desired_c2 Desired Regioisomer: C2-formyl desired_c2->end c5_major->desired_c5 Yes optimize_c5 To increase C5 selectivity: - Use a polar solvent (e.g., DMF) - Lower reaction temperature - Adjust stoichiometry c5_major->optimize_c5 No c2_major->desired_c2 Yes optimize_c2 To increase C2 selectivity: - Use a nonpolar solvent (e.g., DCE, Toluene) - May require higher temperature - Adjust stoichiometry c2_major->optimize_c2 No optimize_c5->start Re-run experiment optimize_c2->start Re-run experiment

Caption: Troubleshooting workflow for achieving regioselective formylation.

Vilsmeier-Haack Reaction Mechanism Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier IminiumSalt Iminium Salt Intermediate Vilsmeier->IminiumSalt OxazoleEster Oxazole Ester OxazoleEster->IminiumSalt Electrophilic Attack Aldehyde Formylated Oxazole Ester IminiumSalt->Aldehyde H2O H2O (Workup) H2O->Aldehyde Hydrolysis

Caption: Simplified pathway of the Vilsmeier-Haack formylation reaction.

References

Technical Support Center: Alternative Reagents for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the critical cyclization step in oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternatives to traditional strong acid-catalyzed cyclization for oxazole synthesis?

A1: Beyond traditional dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and phosphoryl chloride (POCl₃), several milder and more selective alternatives are available.[1][2] These can be broadly categorized as:

  • Fluorinating Reagents: Diethylaminosulfur trifluoride (DAST) and its thermally more stable analogue, Deoxo-Fluor, are highly effective for the cyclodehydration of β-hydroxy amides to form oxazolines, which can be subsequently oxidized to oxazoles.[1][3]

  • Carbamate-based Reagents: The Burgess reagent is a mild and selective dehydrating agent particularly useful for sensitive substrates, minimizing side reactions like epimerization.[4][5]

  • Phosphine-Iodine Systems: A combination of triphenylphosphine (PPh₃) and iodine (I₂) provides a mild and efficient method for the cyclodehydration of β-keto amides.[6]

  • Catalytic Systems: Transition metal catalysts, particularly those based on copper, offer powerful methods for oxidative cyclization from various precursors like enamides and ketones with amines.[7][8]

Q2: How do I choose the best alternative reagent for my specific substrate?

A2: The choice of reagent depends on several factors, including the nature of your starting material, the functional groups present, and the desired reaction conditions. For substrates sensitive to harsh acidic conditions, milder reagents like the Burgess reagent or a triphenylphosphine/iodine system are preferable.[1] For sterically hindered substrates, DAST or Deoxo-Fluor can be effective.[1] If you are looking for a direct conversion from simple ketones and amines, a copper-catalyzed dehydrogenative cyclization might be the most efficient route.[8]

Q3: What are the common challenges and side reactions when using alternative cyclization reagents?

A3: Common issues include incomplete reactions leading to low yields, and the formation of byproducts.[9] For instance, with some reagents, epimerization of adjacent chiral centers can be a concern.[4] In oxidative cyclizations, catalyst deactivation or the formation of over-oxidized products can occur. The troubleshooting guides below provide more specific details for each class of reagent.

Reagent-Specific Guides

DAST and Deoxo-Fluor

These fluorinating reagents are highly effective for the cyclodehydration of β-hydroxy amides to oxazolines, which are precursors to oxazoles. Deoxo-Fluor is generally more thermally stable than DAST.[1]

Experimental Protocol: DAST-mediated Cyclization of a β-Hydroxy Amide[1]
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazoline.

Troubleshooting Guide: DAST and Deoxo-Fluor

Q: My reaction is giving a low yield of the oxazoline. What could be the issue?

A: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or allowing it to warm to room temperature for a longer period.[9]

  • Reagent Quality: DAST and Deoxo-Fluor are sensitive to moisture. Ensure you are using a fresh or properly stored bottle of the reagent.

  • Steric Hindrance: For highly substituted β-hydroxy amides, Deoxo-Fluor may be superior to DAST.[1]

Q: I am observing the formation of elimination byproducts. How can I avoid this?

A: The formation of elimination byproducts can sometimes occur, especially with substrates prone to forming stable carbocations. Running the reaction at a consistently low temperature (-78 °C) and using DAST, which is generally more reactive at lower temperatures, may help minimize these side reactions.[1]

Burgess Reagent

The Burgess reagent, a mild and selective dehydrating agent, is particularly useful for substrates with sensitive functional groups or chiral centers prone to epimerization.[4][5]

Experimental Protocol: Burgess Reagent-mediated Cyclodehydration[5]
  • Preparation: Dissolve the β-hydroxy amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the Burgess reagent (1.1-1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically in THF) for the required time (monitor by TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified directly by flash column chromatography on silica gel.

Troubleshooting Guide: Burgess Reagent

Q: I am concerned about epimerization at a chiral center adjacent to the forming oxazoline ring. Is the Burgess reagent a good choice?

A: Yes, the Burgess reagent is known for its mildness and can often prevent epimerization that might occur under harsher conditions.[4] However, it is always advisable to analyze the diastereomeric ratio of your product to confirm.

Q: The reaction is sluggish and not going to completion. What can I do?

A: While many reactions with the Burgess reagent proceed at room temperature, some substrates may require heating. Refluxing in THF is a common condition to drive the reaction to completion.[5] Ensure your reagent is active and has been stored under anhydrous conditions.

Triphenylphosphine/Iodine System

This system is a mild and effective alternative for the cyclodehydration of β-keto amides, a key step in a modified Robinson-Gabriel synthesis.[6]

Experimental Protocol: Cyclodehydration of a β-Keto Amide[6]
  • Preparation: To a solution of the β-keto amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or a similar aprotic solvent, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.[9]

Troubleshooting Guide: Triphenylphosphine/Iodine

Q: The reaction is messy, and I am having trouble isolating my product.

A: The main byproduct of this reaction is triphenylphosphine oxide, which can sometimes complicate purification. Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration. Careful chromatography is often necessary to obtain a pure product.

Q: My yields are inconsistent. What are the critical parameters?

A: The stoichiometry of the reagents is crucial. Ensure that the triphenylphosphine and iodine are of good quality and used in the correct proportions. The reaction should be carried out under anhydrous conditions, as water can interfere with the reaction. The dropwise addition of the iodine solution at 0 °C is also important to control the reaction rate and minimize side reactions.[6]

Copper-Catalyzed Oxidative Cyclization

Copper catalysis provides a direct route to oxazoles from readily available starting materials like enamides or a combination of ketones and amines.[7][8]

Experimental Protocol: Copper-Catalyzed Oxidative Cyclization of an Enamide
  • Preparation: In a sealable reaction tube, combine the enamide (1.0 eq), Cu(OAc)₂ (20 mol%), and toluene.

  • Reaction: Stir the reaction mixture vigorously under an oxygen atmosphere (e.g., using an oxygen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Troubleshooting Guide: Copper-Catalyzed Cyclization

Q: The reaction is not proceeding, or the catalyst seems inactive.

A: Copper catalysts can be sensitive to air and moisture, leading to deactivation. Ensure the reaction is set up under an inert atmosphere (if not using O₂ as the oxidant) with anhydrous solvents. For oxidative cyclizations requiring an external oxidant, ensure it is present in a sufficient amount.

Q: I am getting a low yield with my specific substrate.

A: The electronic properties of the substituents can influence the reaction rate. Electron-donating groups on the substrate often lead to higher yields, while electron-withdrawing groups may slow down the reaction. For lower-yielding substrates, consider increasing the catalyst loading or extending the reaction time.

Quantitative Data Comparison

Reagent/MethodPrecursorTypical ConditionsTypical Yield (%)Notes
DAST/Deoxo-Fluor β-Hydroxy AmideCH₂Cl₂, -78 °C to rt70-95Mild conditions, good for sensitive substrates.[1]
Burgess Reagent β-Hydroxy AmideTHF, rt to reflux60-90Very mild, minimizes epimerization.[5]
PPh₃/I₂/Et₃N β-Keto AmideCH₂Cl₂, 0 °C to rt55-81Part of a two-step process from β-hydroxy amides.[6]
Copper(II) Acetate EnamideToluene, rt, O₂60-90Direct oxidative cyclization.

Visualized Workflows

TroubleshootingWorkflow start Low or No Yield of Oxazole check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent/Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn check_reagents->incomplete_rxn check_conditions->incomplete_rxn decomposition Substrate/Product Decomposition? incomplete_rxn->decomposition No optimize_temp_time Optimize Temperature and/or Time incomplete_rxn->optimize_temp_time Yes change_reagent Consider Milder/Stronger Reagent decomposition->change_reagent No milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) decomposition->milder_conditions Yes end Improved Yield optimize_temp_time->end change_reagent->end protecting_groups Consider Protecting Groups for Sensitive Functionalities milder_conditions->protecting_groups milder_conditions->end protecting_groups->end

Caption: A general workflow for troubleshooting low-yield oxazole synthesis experiments.

ReagentSelection start Select Substrate is_acid_sensitive Acid Sensitive? start->is_acid_sensitive has_chiral_center Risk of Epimerization? is_acid_sensitive->has_chiral_center Yes strong_acid Traditional Methods (H₂SO₄, P₂O₅) is_acid_sensitive->strong_acid No is_beta_hydroxy_amide β-Hydroxy Amide? has_chiral_center->is_beta_hydroxy_amide No burgess Burgess Reagent has_chiral_center->burgess Yes is_beta_keto_amide β-Keto Amide? is_beta_hydroxy_amide->is_beta_keto_amide No dast_deoxo DAST / Deoxo-Fluor is_beta_hydroxy_amide->dast_deoxo Yes pph3_i2 PPh₃/I₂ is_beta_keto_amide->pph3_i2 Yes copper_cat Copper Catalysis (from enamides, etc.) is_beta_keto_amide->copper_cat No mild_reagents DAST / Deoxo-Fluor Burgess Reagent PPh₃/I₂

Caption: A decision guide for selecting a suitable cyclization reagent for oxazole synthesis.

References

Methods for preventing racemization in chiral oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral oxazole synthesis, and why is it a significant concern?

A1: Racemization is the process where a chiral center loses its stereochemical integrity, resulting in a mixture of enantiomers. In the synthesis of chiral oxazoles, this means that a starting material with a single enantiomeric form can be converted into a product that is a mixture of both the desired enantiomer and its mirror image. This is a major concern because the biological activity of a molecule is highly dependent on its specific three-dimensional structure.[1] Even small amounts of the undesired enantiomer can significantly alter a compound's efficacy and safety profile, and it can be very difficult to separate from the desired product.[1]

Q2: What are the primary mechanisms that can cause racemization during the synthesis of chiral oxazoles?

A2: Racemization can occur through several mechanisms, depending on the synthetic route. A common pathway, particularly when starting from amino acid derivatives, involves the formation of a planar intermediate. For instance, if the synthesis involves the activation of a carboxyl group adjacent to the chiral center, it can lead to the formation of a 5(4H)-oxazolone (azlactone). The proton at the alpha-carbon of this oxazolone is acidic and can be removed by a base. Reprotonation can then occur from either face of this planar intermediate, leading to a loss of the original stereochemistry.[1] Another potential point for racemization is during the oxidation of a chiral oxazoline to an oxazole, where harsh conditions can compromise the stereocenter.

Q3: Which factors in my experimental setup can influence the extent of racemization?

A3: Several factors can contribute to an increased risk of racemization:

  • Reagents: The choice of coupling reagents, dehydrating agents, or oxidizing agents is critical. Some reagents are more prone to inducing racemization than others.[1]

  • Base: The type and amount of base used can have a substantial impact. Stronger, less sterically hindered bases can promote the abstraction of the alpha-proton, leading to racemization.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]

  • Reaction Time: Prolonged reaction times, especially during activation steps, can increase the lifetime of racemization-prone intermediates.[1]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the rate of racemization.

Q4: How can I detect and quantify the extent of racemization in my final product?

A4: The most common and reliable method for determining the enantiomeric excess (ee) and quantifying racemization is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee. Other methods include NMR spectroscopy with chiral shift reagents and polarimetry.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section addresses the common issue of detecting a significant loss of enantiomeric excess in your synthesized chiral oxazole.

Problem Potential Cause Suggested Solution
Significant racemization detected in the final product. Inappropriate Reagents for Cyclodehydration/Oxidation: The reagent used to form the oxazole ring from a precursor (e.g., an α-acylamino aldehyde/ketone) or to oxidize an oxazoline may be too harsh.* For cyclodehydration of α-acylamino aldehydes, consider milder reagent combinations like triphenylphosphine/hexachloroethane. * When oxidizing oxazolines, explore milder conditions to avoid epimerization.
Use of a Strong or Excess Base: Strong, non-hindered bases can readily abstract the α-proton of activated intermediates, leading to racemization.* Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). * Use the minimum stoichiometric amount of base required for the reaction.[1]
High Reaction Temperature: Elevated temperatures provide the activation energy for racemization pathways.* Perform the reaction at a lower temperature. For example, start the reaction at 0 °C and allow it to slowly warm to room temperature.[1]
Prolonged Activation/Reaction Time: Allowing activated, racemization-prone intermediates to exist for extended periods increases the likelihood of racemization.* Minimize the pre-activation time of any carboxylic acid precursors.[1] * Monitor the reaction closely and quench it as soon as the starting material is consumed.
Racemization during Purification: Acidic or basic conditions during workup or chromatography can cause racemization of the final product.* Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases. * If using silica gel chromatography, which can be acidic, consider neutralizing it with a small amount of a hindered base like triethylamine in the eluent, or use a neutral stationary phase like alumina.

Data on Racemization Suppression Strategies

The following table provides a qualitative comparison of common strategies to minimize racemization, with effectiveness often demonstrated in the context of peptide synthesis, which is mechanistically relevant to certain chiral oxazole syntheses.

Strategy General Effectiveness Notes
Use of Additives (e.g., Oxyma, HOBt) HighCommonly used with carbodiimides to suppress oxazolone formation.[1]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired reaction and racemization.
Use of Sterically Hindered Bases ModerateBases like DIPEA or 2,4,6-collidine are less likely to abstract the α-proton.
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents.
Minimizing Activation Time HighReduces the concentration of the racemization-prone activated intermediate.[1]

Visualizing Prevention Strategies

Racemization_Prevention cluster_causes Potential Causes of Racemization cluster_prevention Preventative Methods HarshReagents Harsh Reagents (Dehydration/Oxidation) Racemization Racemization (Loss of ee%) HarshReagents->Racemization StrongBase Strong/Excess Base StrongBase->Racemization HighTemp High Temperature HighTemp->Racemization LongTime Prolonged Reaction Time LongTime->Racemization MildReagents Use Mild Reagents Racemization->MildReagents Counteracts WeakBase Use Weaker/Hindered Base Racemization->WeakBase Counteracts LowTemp Lower Reaction Temperature Racemization->LowTemp Counteracts ShortTime Minimize Reaction Time Racemization->ShortTime Counteracts

Caption: Key factors leading to racemization and corresponding preventative measures.

Key Experimental Protocols

Protocol 1: General Procedure for Coupling with Racemization Suppression

This protocol is adapted from peptide synthesis and is applicable for steps in chiral oxazole synthesis that involve the coupling of a chiral carboxylic acid precursor where racemization is a risk.

Materials:

  • N-protected chiral amino acid (1.05 equivalents)

  • Amine component (1.0 equivalent)

  • Racemization-suppressing additive (e.g., OxymaPure, 1.1 equivalents)

  • Coupling agent (e.g., DIC, 1.1 equivalents)

  • Weak, sterically hindered base (e.g., NMM, 1.0 equivalent)

  • Anhydrous DMF

Procedure:

  • Neutralization: In a round-bottom flask, dissolve the amine component hydrochloride salt in a minimal amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add the weak base (e.g., NMM) dropwise. Stir for 15 minutes at 0 °C.[1]

  • Activation: In a separate flask, dissolve the N-protected chiral amino acid and the racemization-suppressing additive (e.g., OxymaPure) in a minimal amount of anhydrous DMF.[1]

  • Coupling: Add the solution of the activated N-protected amino acid to the neutralized amine solution at 0 °C. Add the coupling agent (e.g., DIC) dropwise to the reaction mixture.[1]

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, filter off any solids. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters such as the column, mobile phase, and flow rate will need to be optimized for your specific chiral oxazole.

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Purified chiral oxazole sample

  • Racemic standard of the oxazole (if available)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your purified compound (e.g., 1 mg/mL) in the mobile phase. If a racemic standard is available, prepare a similar solution.

  • Method Development (if necessary):

    • Start with a standard mobile phase composition, such as 90:10 n-hexane:isopropanol.

    • Inject the racemic standard to confirm that the two enantiomers are separated into two distinct peaks.

    • Optimize the mobile phase composition to achieve good resolution (baseline separation) of the enantiomer peaks in a reasonable run time.

  • Analysis:

    • Inject the prepared solution of your synthesized chiral oxazole onto the chiral column.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

Validation & Comparative

A Comparative Guide to Ethyl 2-methyloxazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the target molecules. Among the myriad of available scaffolds, ethyl 2-methyloxazole-4-carboxylate and ethyl 2-aminothiazole-4-carboxylate have emerged as versatile intermediates. This guide provides an objective, data-driven comparison of these two compounds, focusing on their synthesis, physicochemical properties, reactivity, and applications in medicinal chemistry.

Introduction

This compound and ethyl 2-aminothiazole-4-carboxylate are five-membered heterocyclic esters that serve as key starting materials in the synthesis of a wide range of biologically active compounds.[1][2] The oxazole and thiazole cores, while structurally similar, impart distinct chemical and physical properties to the molecules, influencing their reactivity and their utility in drug design.[3] The thiazole moiety, in particular, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] This comparison aims to provide the necessary data to make an informed choice between these two valuable synthetic intermediates.

Synthesis and Experimental Protocols

The accessibility of a building block is a crucial factor in its practical application. Both this compound and ethyl 2-aminothiazole-4-carboxylate can be synthesized through established methods, with the latter often being more straightforward and higher yielding in a one-pot fashion.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate: The Hantzsch Synthesis

The most common and efficient method for the synthesis of ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide. For the title compound, ethyl 3-bromopyruvate is reacted with thiourea.

Experimental Protocol: Hantzsch Synthesis

A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[4] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to afford ethyl 2-aminothiazole-4-carboxylate. This one-pot synthesis is known for its high yields, often exceeding 90%.[4][6]

Synthesis of this compound: Robinson-Gabriel and Related Syntheses

The synthesis of this compound is typically achieved through the Robinson-Gabriel synthesis or its variations, which involve the cyclodehydration of an α-acylaminoketone.[7] While effective, this often requires a multi-step procedure. A plausible and analogous one-pot approach would involve the reaction of an α-haloketone with an amide.

Experimental Protocol: Oxazole Synthesis

To a solution of ethyl 3-bromo-2-oxopropanoate (1 mmol) in a suitable solvent such as dioxane, acetamide (1.2 mmol) is added. The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. The yields for this method are generally moderate.

Another patented method describes the synthesis from ethyl 2-azidoacrylate and potassium thiocyanate, which is reported to have a high yield.[8]

Physicochemical Properties: A Tabulated Comparison

The physical and chemical properties of these compounds are crucial for their handling, reactivity, and pharmacokinetic profiles in drug discovery.

PropertyThis compoundEthyl 2-aminothiazole-4-carboxylate
Molecular Formula C₇H₉NO₃[9]C₆H₈N₂O₂S[10]
Molecular Weight 155.15 g/mol [9]172.21 g/mol [10]
Appearance -Pale yellow powder[10]
Melting Point -177-181 °C[11]
Boiling Point -308.0±15.0 °C (Predicted)[6]
pKa (of conjugate acid) -2.60±0.10 (Predicted)[6]
Solubility -DMSO (Slightly), Methanol (Slightly)[6]
LogP -0.902[12]

Note: Experimental data for this compound is less readily available in public sources.

Reactivity and Synthetic Applications

The key difference in the reactivity of these two molecules stems from the substituent at the 2-position: a methyl group for the oxazole and an amino group for the thiazole.

Ethyl 2-aminothiazole-4-carboxylate: A Versatile Nucleophile

The 2-amino group in ethyl 2-aminothiazole-4-carboxylate is a potent nucleophile and readily undergoes a variety of chemical transformations, making it a highly versatile building block in medicinal chemistry.[13][14]

  • Acylation: The amino group can be easily acylated with acid chlorides or anhydrides to form amides.[13]

  • Schiff Base Formation: Reaction with aldehydes and ketones yields Schiff bases (imines).[5]

  • Urea and Thiourea Formation: Treatment with isocyanates and isothiocyanates provides ureas and thioureas, respectively.[13]

  • Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.

These reactions allow for the facile introduction of diverse substituents, which is a key strategy in structure-activity relationship (SAR) studies during drug development.[15] The 2-aminothiazole scaffold is a core component of numerous anticancer, antimicrobial, and anti-inflammatory agents.[16][17]

This compound: A Stable Aromatic System

In contrast, the 2-methyl group of this compound is relatively unreactive. The oxazole ring itself can undergo electrophilic substitution, although it is generally less reactive than the thiazole ring. The primary synthetic utility of this compound lies in the modification of the ester group or in reactions involving the oxazole ring as a whole, such as cycloadditions. The stability of the 2-methyl group can be an advantage when other parts of a larger molecule need to be selectively functionalized.

Logical and Experimental Workflows

To visually represent the synthetic utility of these compounds, the following diagrams illustrate their general synthetic pathways and their role as precursors to more complex molecules.

Synthesis_Comparison cluster_thiazole Ethyl 2-aminothiazole-4-carboxylate Synthesis cluster_oxazole This compound Synthesis Thiourea Thiourea Thiazole Ethyl 2-aminothiazole-4-carboxylate Thiourea->Thiazole Bromopyruvate Ethyl 3-bromopyruvate Bromopyruvate->Thiazole Acetamide Acetamide Oxazole This compound Acetamide->Oxazole Bromooxopropanoate Ethyl 3-bromo-2-oxopropanoate Bromooxopropanoate->Oxazole

Synthetic pathways for the two heterocyclic esters.

Derivatization_Comparison cluster_thiazole_derivs Thiazole Derivatives cluster_oxazole_derivs Oxazole Derivatives Thiazole Ethyl 2-aminothiazole-4-carboxylate Amide Amide Derivatives Thiazole->Amide Acylation SchiffBase Schiff Bases Thiazole->SchiffBase Condensation with Aldehydes/Ketones Thiourea Thiourea Derivatives Thiazole->Thiourea Reaction with Isothiocyanates Oxazole This compound EsterMod Ester Modifications Oxazole->EsterMod Hydrolysis, Amidation, etc. Cycloaddition Cycloaddition Products Oxazole->Cycloaddition Diels-Alder, etc.

Comparative derivatization pathways.

Conclusion

Both this compound and ethyl 2-aminothiazole-4-carboxylate are valuable building blocks in organic synthesis and medicinal chemistry.

Ethyl 2-aminothiazole-4-carboxylate is often the preferred choice when:

  • A high-yielding, one-pot synthesis is desired.

  • The research goal is to explore a wide range of derivatives through modification of the 2-amino group for SAR studies.

  • The target molecules are intended to have biological activities commonly associated with the 2-aminothiazole scaffold, such as anticancer or antimicrobial effects.[18]

This compound may be more suitable when:

  • The 2-substituent needs to be a stable, non-reactive group.

  • The synthetic strategy involves modifications at other positions of the molecule where the reactivity of a 2-amino group would be problematic.

  • The unique electronic properties of the oxazole ring are specifically desired for a particular biological target.

Ultimately, the choice between these two intermediates will depend on the specific synthetic goals and the desired properties of the final products. This guide provides the foundational data to aid researchers in making a strategic and informed decision.

References

A Comparative Analysis of Synthetic Routes to Substituted Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted oxazoles is a cornerstone of modern medicinal chemistry. These five-membered heterocyclic compounds are prevalent in a vast array of natural products and pharmacologically active molecules. This guide provides an objective comparison of prominent synthetic routes to substituted oxazoles, supported by experimental data and detailed methodologies to inform the selection of the most appropriate synthetic strategy.

This comparative analysis covers both classical and contemporary methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, the Fischer oxazole synthesis, copper-catalyzed oxidative cyclization, synthesis from α-diazoketones, and visible-light photocatalysis. Each method is evaluated based on its substrate scope, reaction conditions, and reported yields.

Comparative Data of Synthetic Routes to Substituted Oxazoles

The following tables summarize quantitative data for the synthesis of substituted oxazoles via various methods, providing a basis for comparison of their efficacy and applicability.

Table 1: Classical Methods for the Synthesis of 2,5-Disubstituted Oxazoles

Synthesis MethodStarting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Robinson-Gabriel 2-BenzamidoacetophenoneConc. H₂SO₄100 °C, 1-2 h2,5-Diphenyloxazole~91%[1]
Fischer Benzaldehyde cyanohydrin, BenzaldehydeAnhydrous HCl in etherMild, anhydrous2,5-DiphenyloxazoleVariable[2]

Table 2: Modern Methods for the Synthesis of Substituted Oxazoles

Synthesis MethodStarting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Van Leusen Benzaldehyde, α-Benzyl-p-toluenesulfonylmethyl isocyanideK₂CO₃Methanol, Reflux, 6 h4-Benzyl-5-phenyloxazole85%[3]
Copper-Catalyzed EnamidesCu(II) catalystRoom Temperature2,5-Disubstituted oxazolesModerate to High[4]
From α-Diazoketones α-Diazoketone, AmideTrifluoromethanesulfonic acid (TfOH)Room Temperature, 12 h2,4-Disubstituted oxazolesGood to Excellent[5][6]
Photocatalysis α-Bromoketone, Benzylamine[Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃BrBlue LED, Room Temp.2,5-Disubstituted oxazolesModerate to Excellent[7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This one-pot modification of the Robinson-Gabriel synthesis is a highly efficient route starting from hippuric acid.[1]

Materials:

  • Hippuric acid

  • Thionyl chloride

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Sulfuric acid (50 wt%)

Procedure:

  • Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Excess thionyl chloride is removed by distillation.

  • Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is dissolved in benzene, and aluminum chloride is added portion-wise while maintaining the temperature below 40°C. The mixture is stirred for 2 hours.

  • Cyclization and Dehydration: The reaction mixture is cooled to 30°C, and a 2-fold molar excess of 50 wt% sulfuric acid is added. The temperature is gradually increased to 100°C.

  • Work-up and Purification: After cooling, water is added to precipitate the crude 2,5-diphenyloxazole. The solid is collected by filtration.

Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole

This protocol details the synthesis of a 4,5-disubstituted oxazole using an α-substituted tosylmethyl isocyanide (TosMIC) reagent.[3]

Materials:

  • α-Benzyl-p-toluenesulfonylmethyl isocyanide

  • Benzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (3.50 mmol) and benzaldehyde (3.50 mmol) in a 50 mL round-bottom flask.

  • Add methanol (20 mL) to the flask.

  • Add potassium carbonate (7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling, remove the methanol under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography.

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

The Fischer synthesis provides a classical route to 2,5-diaryloxazoles.[2]

Materials:

  • Mandelic acid nitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde

  • Dry ether

  • Anhydrous hydrogen chloride (HCl) gas

Procedure:

  • Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in dry ether.

  • Pass a stream of dry, gaseous hydrogen chloride through the solution.

  • The product, 2,5-diphenyloxazole, precipitates as its hydrochloride salt.

  • The free base can be obtained by treatment with water or by boiling with alcohol.

Copper-Catalyzed Oxidative Cyclization of Enamides

This method offers a route to 2,5-disubstituted oxazoles at room temperature via vinylic C-H functionalization.[4]

General Procedure:

  • A mixture of the enamide substrate, a copper(II) catalyst (e.g., Cu(OAc)₂), and an oxidant in a suitable solvent is stirred at room temperature. The specific catalyst, oxidant, and solvent system may vary depending on the substrate. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by standard extractive procedures and the product is purified by column chromatography.

Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones

This metal-free approach utilizes a Brønsted acid catalyst for the coupling of α-diazoketones with amides.[5][6]

Materials:

  • α-Diazoketone

  • Amide

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the amide (0.1 mmol) in DCE (1.0 mL), add the α-diazoketone (0.2 mmol).

  • Add TfOH (0.01 mmol, 10 mol%) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12 hours.

  • The crude product is purified by silica gel column chromatography.

Visible-Light Photocatalysis for the Synthesis of 2,5-Disubstituted Oxazoles

This modern approach utilizes a ruthenium-based photocatalyst to synthesize oxazoles under mild conditions.[7][8]

Materials:

  • α-Bromoketone

  • Benzylamine

  • [Ru(bpy)₃]Cl₂ (1 mol%)

  • Potassium carbonate (K₃PO₄)

  • Carbon tetrabromide (CBr₄) or similar additive

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the α-bromoketone, benzylamine, [Ru(bpy)₃]Cl₂, K₃PO₄, and CCl₃Br in DMF.

  • Irradiate the mixture with blue LEDs at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is worked up using standard extractive procedures and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Robinson_Gabriel_Synthesis start 2-Acylamino-ketone intermediate Cyclic Intermediate start->intermediate  Acid-catalyzed  Cyclization product Substituted Oxazole intermediate->product  Dehydration

Caption: Robinson-Gabriel Synthesis Workflow.

Van_Leusen_Reaction aldehyde Aldehyde oxazoline Oxazoline Intermediate aldehyde->oxazoline tosmic TosMIC tosmic->oxazoline  Base product Substituted Oxazole oxazoline->product  Elimination of  Toluenesulfinic Acid

Caption: Van Leusen Reaction Pathway.

Fischer_Oxazole_Synthesis cyanohydrin Cyanohydrin intermediate Imino-ether Intermediate cyanohydrin->intermediate  Anhydrous HCl aldehyde Aldehyde aldehyde->intermediate product Substituted Oxazole intermediate->product  Cyclization &  Dehydration

Caption: Fischer Oxazole Synthesis Logic.

Modern_Oxazole_Syntheses cluster_copper Copper-Catalyzed cluster_diazo From α-Diazoketones cluster_photo Visible-Light Photocatalysis enamide Enamide cu_product 2,5-Disubstituted Oxazole enamide->cu_product  Cu(II) Catalyst,  Oxidant, RT diazoketone α-Diazoketone diazo_product 2,4-Disubstituted Oxazole diazoketone->diazo_product amide Amide amide->diazo_product  TfOH, RT bromoketone α-Bromoketone photo_product 2,5-Disubstituted Oxazole bromoketone->photo_product benzylamine Benzylamine benzylamine->photo_product  [Ru(bpy)₃]Cl₂,  Blue LED, RT

Caption: Overview of Modern Oxazole Syntheses.

Conclusion

The choice of synthetic route to a substituted oxazole is a critical decision in the design and execution of a synthetic campaign. Classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable for specific substitution patterns, particularly for 2,5-diaryl oxazoles. However, they often require harsh conditions.

Modern methods have significantly expanded the toolkit for oxazole synthesis. The van Leusen reaction offers a versatile and milder approach to a variety of substituted oxazoles. Copper-catalyzed methods provide efficient pathways, often at room temperature. The use of α-diazoketones as precursors allows for the regioselective synthesis of 2,4-disubstituted oxazoles under metal-free conditions. Furthermore, the advent of visible-light photocatalysis has introduced an exceptionally mild and environmentally friendly strategy for the construction of the oxazole ring.

Ultimately, the optimal synthetic route will depend on the desired substitution pattern, the availability and functional group tolerance of the starting materials, and the desired reaction conditions. This guide provides a foundational comparison to aid researchers in making an informed choice for their specific synthetic targets.

References

Full Spectroscopic Data for Ethyl 2-methyloxazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables outline the expected chemical shifts and absorption bands for Ethyl 2-methyloxazole-4-carboxylate. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Oxazole-H7.8 - 8.2SingletN/A
-OCH₂CH₃4.2 - 4.4Quartet~7.1
-CH₃ (on oxazole)2.4 - 2.6SingletN/A
-OCH₂CH₃1.2 - 1.4Triplet~7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C2 (Oxazole, C-CH₃)158 - 162
C4 (Oxazole, C-COOEt)138 - 142
C5 (Oxazole, C-H)125 - 130
-OCH₂CH₃60 - 62
-CH₃ (on oxazole)13 - 16
-OCH₂CH₃14 - 15

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Band (cm⁻¹)Intensity
C=O Stretch (Ester)1720 - 1740Strong
C=N Stretch (Oxazole)1630 - 1660Medium
C-O Stretch (Ester)1200 - 1300Strong
C-H Stretch (Aromatic/Heteroaromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺155Molecular Ion
[M - OCH₂CH₃]⁺110Loss of ethoxy radical
[M - COOCH₂CH₃]⁺82Loss of ethyl carboxylate radical

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet holder before scanning the sample.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2-methyloxazole-4-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Confirming the Structure of Ethyl 2-methyloxazole-4-carboxylate via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis utilizing proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to definitively identify Ethyl 2-methyloxazole-4-carboxylate over its structural isomer, Ethyl 2-methyloxazole-5-carboxylate. The distinct electronic environments of the protons in these molecules give rise to unique spectral fingerprints, allowing for clear differentiation.

Distinguishing Isomers: The Power of ¹H NMR

The chemical structure of an organic molecule dictates the electronic environment of each proton. In ¹H NMR spectroscopy, these differences are observed as variations in chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). By analyzing these parameters, the precise connectivity of atoms within a molecule can be elucidated.

In the case of this compound and its 5-carboxylate isomer, the position of the ethyl carboxylate group on the oxazole ring significantly influences the chemical shift of the lone proton on the heterocyclic ring. This key difference provides a clear and reliable method for structural confirmation.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and a plausible alternative, Ethyl 2-methyloxazole-5-carboxylate. The predicted values are based on established principles of NMR spectroscopy and analysis of similar structures.

Proton Assignment This compound Ethyl 2-methyloxazole-5-carboxylate
Oxazole H-5 ~8.2 ppm (singlet)-
Oxazole H-4 -~7.8 ppm (singlet)
-OCH₂CH₃ (quartet) ~4.3 ppm~4.3 ppm
-CH₃ (ring) ~2.5 ppm (singlet)~2.6 ppm (singlet)
-OCH₂CH₃ (triplet) ~1.3 ppm~1.3 ppm

Note: These are predicted chemical shifts and may vary slightly based on the solvent and experimental conditions.

The most telling difference lies in the chemical shift of the single proton on the oxazole ring. In this compound, the H-5 proton is deshielded by the adjacent nitrogen atom and the ester group, resulting in a downfield shift to approximately 8.2 ppm. Conversely, in the 5-carboxylate isomer, the H-4 proton is influenced differently by the neighboring oxygen and nitrogen atoms, leading to a relatively upfield signal around 7.8 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

Objective: To acquire a ¹H NMR spectrum of the synthesized compound to confirm its structure.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the obtained ¹H NMR data.

Structural Confirmation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Calibration) B->C D Analyze Chemical Shifts, Multiplicities, and Integrals C->D E Compare Experimental Data with Predicted Spectra D->E F Identify Key Differentiating Signal (Oxazole Ring Proton) E->F G Confirm Structure as This compound F->G Match H Re-evaluate Structure or Data F->H Mismatch

Caption: Workflow for confirming the structure via 1H NMR.

By following this structured approach, researchers can confidently and accurately confirm the synthesis of this compound, ensuring the integrity of their research and development efforts.

A Comparative Guide to HPLC Methods for Purity Assessment of Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-methyloxazole-4-carboxylate is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from any process-related impurities or degradation products. This guide provides a comparative overview of two potential Reversed-Phase HPLC (RP-HPLC) methods applicable for the purity assessment of this compound, supported by experimental protocols and performance data derived from validated methods for structurally related heterocyclic compounds.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for obtaining accurate and reliable purity data. Below is a comparison of two distinct RP-HPLC methods that can be adapted and validated for the analysis of this compound. Method A is based on a validated method for a 1,3,4-oxadiazole derivative, a closely related five-membered heterocycle. Method B is a composite method derived from a validated protocol for a pyrrole derivative, another five-membered heterocyclic compound bearing an ethyl carboxylate moiety.

ParameterMethod AMethod B
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase C18 (e.g., Promosil, 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient: Acetonitrile, Methanol, and Orthophosphoric AcidIsocratic: Acetonitrile and Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Photodiode Array (PDA) at 235 nmUV/VIS Detector at 225 nm
Column Temperature 40°C30°C
Injection Volume 10 µL20 µL
Linearity Range 10 - 100 µg/mLNot explicitly defined, but suitable for impurity determination
Accuracy (% Recovery) 99.25% - 100%Not explicitly defined, but validated for accuracy
Precision (%RSD) < 2%Not explicitly defined, but validated for precision

Method A offers a gradient elution, which can be advantageous for separating impurities with a wider range of polarities from the main analyte peak. The use of a longer column may also provide higher resolution. Method B employs a simpler isocratic elution with a phosphate buffer, which can be more robust and quicker for routine quality control if all potential impurities are well-resolved. The lower column temperature may be beneficial for thermally labile impurities.

Experimental Protocols

Below are the detailed experimental methodologies for the two proposed HPLC methods. These protocols serve as a starting point and should be fully validated for the specific analysis of this compound.

Method A: Gradient RP-HPLC

This method is adapted from a validated stability-indicating HPLC method for a 1,3,4-oxadiazole derivative.[1][2]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Methanol

    • C: Orthophosphoric Acid in water

    • Gradient program to be optimized for the separation of this compound and its potential impurities. A starting point could be a gradient from a higher aqueous composition to a higher organic composition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection at a wavelength of 235 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 10-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method B: Isocratic RP-HPLC

This method is a composite based on a validated method for a pyrrole derivative, offering a simpler isocratic approach.

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV/VIS detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 3.0) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good resolution and a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/VIS detection at a wavelength of 225 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by appropriate dilution of the stock solution.

  • Sample Solution: Dissolve the sample to be analyzed in the mobile phase to achieve a concentration that falls within the linear range of the method. Filter the solution using a 0.45 µm syringe filter prior to injection.

4. Validation Parameters:

  • As with Method A, a full validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RefStd Reference Standard Weighing DissolveStd Dissolution & Dilution (Standard) RefStd->DissolveStd Sample Sample Weighing DissolveSample Dissolution & Dilution (Sample) Sample->DissolveSample Filter Filtration (0.45 µm) DissolveStd->Filter DissolveSample->Filter Injection Sample Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

This guide provides a foundational comparison of potential HPLC methods for assessing the purity of this compound. The choice between a gradient and an isocratic method will depend on the complexity of the sample's impurity profile and the specific requirements of the analysis, such as throughput and robustness. It is imperative that any chosen method is thoroughly developed and validated to ensure the generation of accurate and reliable data for regulatory submissions and quality control.

References

Comparing the efficacy of different catalysts for oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science. It is a key structural component in a vast array of natural products and synthetic molecules exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the development of efficient, versatile, and robust catalytic methods for the synthesis of substituted oxazoles remains a significant focus for researchers in academia and the pharmaceutical industry.[1]

The choice of catalyst is paramount, profoundly influencing reaction yields, conditions, substrate scope, and regioselectivity. This guide provides a head-to-head comparison of various leading catalytic systems for oxazole synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and methods development. We will explore systems based on precious metals like palladium, gold, and rhodium, more abundant metals such as copper and iron, as well as metal-free approaches.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts varies significantly depending on the chosen synthetic route and desired substitution pattern. The following table summarizes the performance of several prominent catalytic systems, offering a clear basis for comparison.

Catalyst/MethodStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Palladium-Catalyzed
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012Good
Pd(OAc)₂ / CuBr₂Amides, KetonesC-H Activation/Annulation5 (Pd), 20 (Cu)Dioxane12024up to 86[2]
Gold-Catalyzed
MCM-41-PPh₃AuNTf₂ (Heterogeneous)Terminal alkynes, Nitriles, N-Oxide[2+2+1] Annulation-Toluene801261-92[1][3]
BrettPhosAuNTf₂Terminal alkynes, Nitriles, N-OxideIntermolecular Alkyne Oxidation1Nitrile (solvent)603-12High[4]
JohnPhosAuCl / AgOTfAlkynyl triazenes, Dioxazoles[3+2] Cycloaddition5DCMRoom Temp.24up to 81[5]
Rhodium-Catalyzed
Rh₂(OAc)₄α-Diazo-β-keto-esters, AmidesCarbene N-H Insertion----Good (4-substituted)[6][7]
Rh₂(hfad)₄α-Diazo-β-keto-esters, AmidesCarbene N-H Insertion----Good (5-substituted)[6][7]
Rh₂(OAc)₄1,2,3-Triazoles, AldehydesAnnulation----Good to Excellent[8]
Copper-Catalyzed
Cu(OTf)₂α-Diazoketones, AmidesCoupling/Cyclization-1,2-Dichloroethane80-up to 87[9]
CuIα-Bromoketones, AmidesCondensation/Cyclization----Good[9]
Fe₃O₄@SiO₂-IM-CuCl₂ (Heterogeneous)Benzylamine, Benzil derivativesCondensation/Annulation-EthanolReflux-up to 95[10]
Metal-Free / Other
van Leusen Reaction (Base-mediated)Aldehydes, TosMICCycloaddition-Methanol/DMERoom Temp.1-2High[1][11]
Robinson-Gabriel (Acid-catalyzed)2-Acylamino-ketonesIntramolecular CyclodehydrationCatalyticVariousHigh Temp.-Variable[12][13]
I₂ / t-BuOOHAldehydes, AminesOxidative Cyclization----24-81[3][14]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for several key catalytic systems.

1. Palladium-Catalyzed Synthesis from N-propargylamides [1] To an oven-dried Schlenk tube, add N-propargylamide (1.0 equiv.), aryl iodide (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), tri(2-furyl)phosphine (10 mol%), and NaOtBu (2.0 equiv.). Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times. Add anhydrous dioxane via syringe. Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours. After cooling to room temperature, the reaction is quenched, extracted, and the crude product is purified by column chromatography on silica gel.

2. Heterogeneous Gold-Catalyzed [2+2+1] Annulation [1][14] In a Schlenk tube, add the MCM-41-PPh₃AuNTf₂ catalyst, terminal alkyne (1.0 equiv.), and 8-methylquinoline N-oxide (1.5 equiv.). Add anhydrous toluene and the desired nitrile (2.0 equiv.). Stir the mixture at 80 °C for 12 hours under an inert atmosphere. Upon completion, cool the reaction mixture to room temperature. The heterogeneous catalyst can be recovered by simple filtration for reuse.[1][14] Remove the solvent from the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

3. Rhodium-Catalyzed Synthesis from Diazo Compounds [6][15] A solution of the α-diazo-β-keto-carboxylate/-phosphonate/-sulfone (1.0 equiv.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) is added dropwise to a refluxing solution or suspension of the arenecarboxamide (1.2 equiv.) and the rhodium catalyst (e.g., dirhodium tetraacetate or dirhodium tetrakis(heptafluorobutyramide), 1-2 mol%) in the same solvent. The reaction can be heated conventionally or via microwave irradiation. The choice of catalyst is critical as it dictates the regioselectivity of the product, yielding either oxazole-4-carboxylates or oxazole-5-carboxylates.[6][7][15] After the diazo compound is consumed (monitored by TLC), the mixture is cooled, the solvent is removed in vacuo, and the residue is purified by chromatography.

4. Copper-Catalyzed Aerobic Oxidative Annulation [16] A mixture of an amine (1.0 equiv.), an alkyne (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) is stirred in a suitable solvent like DMSO in a vessel under an atmosphere of molecular oxygen (O₂, balloon). The reaction is heated at a specified temperature (e.g., 100 °C) for several hours until the starting materials are consumed. This method utilizes O₂ as a green oxidant.[16] After completion, the reaction mixture is cooled, diluted, and extracted. The combined organic layers are dried and concentrated, and the product is isolated via column chromatography.

Visualizing Synthetic Pathways and Workflows

To better illustrate the relationships between different synthetic strategies and the general processes involved, the following diagrams have been generated.

G cluster_start Starting Materials cluster_product Product sm1 Propargyl Amides oxazole Oxazole Core sm1->oxazole Au, Pd, etc. (Cycloisomerization) sm2 2-Acylamino-ketones sm2->oxazole Acid (H₂SO₄, PPA) (Robinson-Gabriel) sm3 Aldehydes + TosMIC sm3->oxazole Base (K₂CO₃) (van Leusen) sm4 Alkynes + Nitriles sm4->oxazole Au ([2+2+1] Annulation) sm5 α-Haloketones + Amides sm5->oxazole (Bredereck Reaction) sm6 Triazoles + Aldehydes sm6->oxazole Rh (Annulation)

Caption: Major synthetic routes to the oxazole core.

G start Define Target Oxazole & Starting Materials select Select Catalyst Panel (e.g., Pd, Au, Cu, Rh) start->select prepare Prepare Parallel Reactions (Vary Catalyst, Ligand, Solvent) select->prepare run Run & Monitor Reactions (TLC, LC-MS) prepare->run analyze Analyze Results (Yield, Purity, Byproducts) run->analyze decision Optimal Conditions Found? analyze->decision optimize Optimize Lead Conditions (Temp, Time, Concentration) decision->optimize No finish Final Protocol decision->finish Yes optimize->prepare

Caption: General workflow for catalyst screening in oxazole synthesis.

G cluster_reactants cluster_products pd0 Pd(0)Ln int1 R¹-Pd(II)-I pd0->int1 Oxidative Addition r1 R¹-I r2 N-propargylamide p1 Oxazole p2 HI int2 Cyclized Pd(II) Complex int1->int2 Coordination & Migratory Insertion int2->pd0 Reductive Elimination

Caption: Simplified cycle for a Pd-catalyzed oxazole synthesis.

Conclusion

The synthesis of oxazoles can be accomplished through a multitude of catalytic strategies, each presenting a unique set of advantages and limitations.

  • Palladium and copper catalysts are workhorses for methods involving cross-coupling and C-H activation, offering good yields for a diverse range of substrates.[1][2]

  • Gold catalysts have emerged as exceptionally efficient, particularly for cycloisomerization and annulation reactions, often proceeding under very mild conditions with low catalyst loadings.[1][4] The development of heterogeneous gold catalysts also offers the significant advantage of catalyst recovery and reuse.[14]

  • Rhodium catalysts provide powerful routes from diazo compounds and demonstrate remarkable catalyst-dependent control over regioselectivity, which is a significant asset in complex molecule synthesis.[6][7]

  • Metal-free approaches , such as the classic Robinson-Gabriel and van Leusen reactions, remain highly relevant and provide valuable alternatives that circumvent potential metal contamination in the final products.[1][11][12]

Ultimately, the optimal choice of catalyst depends on factors such as the specific target molecule, the availability and cost of starting materials, desired reaction conditions (e.g., temperature, tolerance to air), and scalability. The data and protocols presented in this guide serve as a foundational resource for researchers to navigate the rich and varied landscape of catalytic oxazole synthesis and to develop efficient and robust synthetic routes for their specific applications.

References

A Comparative Guide to the Characterization of Ethyl 2-methyloxazole-4-carboxylate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

This guide provides a comprehensive framework for the characterization of potential polymorphic forms of Ethyl 2-methyloxazole-4-carboxylate. While specific polymorphs of this compound are not extensively documented in publicly available literature, this document presents a systematic approach to their identification, comparison, and characterization using standard analytical techniques. The data presented herein is illustrative, based on typical variations observed between polymorphs of similar small organic molecules, to serve as a practical guide for researchers.

Introduction to Polymorphism in this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of active pharmaceutical ingredients (APIs). Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.

This guide outlines the experimental methodologies to characterize and differentiate hypothetical polymorphs of this compound, herein designated as Form A and Form B .

Physicochemical Characterization of Hypothetical Polymorphs

A suite of thermo-analytical and spectroscopic techniques is essential for the comprehensive characterization of polymorphs. The following sections detail these methods and present illustrative comparative data for the hypothetical Form A and Form B.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for polymorph identification, providing a unique fingerprint of the crystalline lattice. Differences in the crystal packing of Form A and Form B would result in distinct diffraction patterns.

Table 1: Comparative PXRD Data for Hypothetical Polymorphs

Characteristic Peaks (2θ) - Form ACharacteristic Peaks (2θ) - Form B
8.5°, 12.3°, 15.8°, 21.1°, 25.4°9.2°, 14.1°, 18.5°, 22.7°, 28.0°
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal behavior of the polymorphs, such as melting points, phase transitions, and decomposition temperatures.

Table 2: Comparative Thermal Analysis Data for Hypothetical Polymorphs

ParameterForm AForm B
DSC Melting Point (Tonset) 182 °C187 °C
DSC Enthalpy of Fusion (ΔHfus) 85 J/g105 J/g
TGA Onset of Decomposition 210 °C215 °C
Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecules within the crystal lattice. Differences in intermolecular interactions between polymorphs can lead to shifts in peak positions and changes in peak shapes. Key regions of interest for this compound include the C=O stretching of the ester, C=N stretching of the oxazole ring, and various C-H and C-O vibrations.

Table 3: Comparative FT-IR and Raman Data for Hypothetical Polymorphs

Vibrational ModeForm A (cm-1)Form B (cm-1)Technique
C=O Stretch (Ester)17151725FT-IR
C=N Stretch (Oxazole)16501658FT-IR
Ring C-O Stretch11801188FT-IR
C=O Stretch (Ester)17181728Raman
Oxazole Ring Deformation850862Raman

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A small amount of the sample (approximately 10-20 mg) is gently packed into a sample holder. The surface is flattened to ensure a uniform sample height.

  • Instrumentation: A diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated DSC instrument is used.

  • Thermal Program: The sample and reference are heated from 25 °C to 250 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of the melting endotherm is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Approximately 5-10 mg of the sample is placed in a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Thermal Program: The sample is heated from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded to determine the onset of thermal decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal, and firm contact is ensured.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Data Collection: The spectrum is collected over a range of 4000 to 400 cm-1 with a resolution of 4 cm-1. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Raman Spectroscopy
  • Sample Preparation: A small amount of the sample is placed on a microscope slide or in a glass vial.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Data Collection: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically acquired over a Raman shift range of 200 to 2000 cm-1.

  • Data Analysis: The Raman spectrum is analyzed for characteristic scattering peaks.

Visualized Workflows and Relationships

Polymorph_Screening_Workflow Workflow for Polymorph Screening and Characterization cluster_screening Polymorph Screening cluster_analysis Data Analysis and Comparison start This compound Solution crystallization Varying Crystallization Conditions (Solvents, Temperature, Evaporation Rate) start->crystallization solids Generated Solid Forms crystallization->solids pxrd PXRD Analysis solids->pxrd dsc_tga DSC / TGA Analysis compare Compare Data Sets pxrd->compare ftir_raman FT-IR / Raman Spectroscopy dsc_tga->compare ftir_raman->compare identify Identify Unique Polymorphs (e.g., Form A, Form B) compare->identify stability Stability and Interconversion Studies identify->stability

Caption: A typical workflow for the screening and characterization of polymorphs.

Logical_Relationship Logical Relationships in Polymorph Characterization cluster_properties Manifest as Differences In: cluster_measurements Detected By: polymorphs Distinct Polymorphs (Form A vs. Form B) crystal_packing Crystal Packing & Lattice Energy polymorphs->crystal_packing physicochemical Physicochemical Properties polymorphs->physicochemical pxrd PXRD Patterns crystal_packing->pxrd thermal Thermal Behavior (DSC/TGA) crystal_packing->thermal spectroscopy Vibrational Spectra (FT-IR/Raman) crystal_packing->spectroscopy physicochemical->thermal solubility Solubility & Dissolution Rate physicochemical->solubility

Caption: Logical relationships between polymorphism and analytical observations.

Safety Operating Guide

Navigating the Disposal of Ethyl 2-methyloxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For drug development professionals and researchers handling novel or specialized compounds like Ethyl 2-methyloxazole-4-carboxylate, clear and immediate guidance on waste management is essential. This document outlines the necessary procedures for the safe disposal of this compound, emphasizing adherence to institutional and federal regulations.

Immediate Safety and Handling Precautions

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data on toxicity and physical hazards are not available. In such cases, it is standard practice to treat the substance as hazardous until proven otherwise. The following table summarizes the general hazard classifications for similar compounds, which should be considered as provisional for this compound.

Hazard ClassificationDescriptionSource Compounds
Acute Oral ToxicityHarmful if swallowed.Ethyl 4-methyloxazole-2-carboxylate[2]
Skin Corrosion/IrritationCauses skin irritation.Ethyl 2-chlorooxazole-4-carboxylate[1]
Serious Eye Damage/IrritationCauses serious eye irritation.Ethyl 2-chlorooxazole-4-carboxylate[1]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.A related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations.[5][6] The following protocol provides a general framework for its disposal.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Given the data on similar compounds, this compound should be presumed to be a hazardous waste.[6]

  • Waste Profile: The waste should be classified as a non-halogenated organic solvent/compound.

Step 2: Segregation and Storage

  • Incompatible Materials: Do not mix this compound with incompatible waste streams, such as strong acids, bases, or oxidizing agents, to prevent potentially dangerous reactions.[7][8]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[9]

Step 3: Accumulation and On-Site Management

  • Satellite Accumulation Area (SAA): For small quantities generated at the point of use (e.g., in a laboratory), the labeled waste container can be kept in an SAA.[8] The SAA must be at or near the point of generation and under the control of the operator.

  • Central Accumulation Area (CAA): Once the container is full or the accumulation time limit is reached, it must be moved to a designated CAA. Consult your institution's Chemical Hygiene Plan for specific time limits.[10][11]

Step 4: Off-Site Disposal

  • Licensed Waste Contractor: The disposal of the accumulated waste must be handled by a licensed hazardous waste contractor.[12] Your institution's Environmental Health and Safety (EHS) office will have procedures for arranging waste pickup.

  • Lab Pack: For smaller containers of this compound, a "lab pack" is a common disposal method.[13] This involves placing the smaller containers into a larger drum with absorbent material for safe transport and incineration.[13]

  • Manifesting: All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle-to-grave."[6][14]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[11] This is prohibited for most organic chemicals and can harm the aquatic environment.[4]

  • DO NOT dispose of it in the regular trash.

  • DO NOT allow it to evaporate in a fume hood as a means of disposal.[12]

Experimental Workflow and Logical Relationships

The decision-making process for the proper disposal of this compound can be visualized as a logical workflow. This ensures that all safety and regulatory considerations are met at each step.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal start Start: Have Ethyl 2-methyloxazole-4-carboxylate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_hazard Assess Hazards (Consult SDS for similar compounds) ppe->assess_hazard select_container Select Compatible, Leak-Proof Container assess_hazard->select_container label_waste Label Container: 'Hazardous Waste' Chemical Name, Date select_container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No move_caa Move to Central Accumulation Area (CAA) check_full->move_caa Yes contact_ehs Contact EHS for Waste Pickup move_caa->contact_ehs waste_pickup Licensed Contractor Picks Up Waste contact_ehs->waste_pickup end End: Proper Disposal (e.g., Incineration) waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended equipment for handling Ethyl 2-methyloxazole-4-carboxylate, based on guidelines for similar chemical structures.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC glovesTo prevent skin contact and absorption.[1]
Eye and Face Protection Safety goggles or face shieldMust be worn when there is a risk of splashingTo protect eyes from splashes and aerosols.[1]
Body Protection Laboratory coatLong-sleeved and properly fastenedTo protect skin and clothing from contamination.[1]
Respiratory Protection Fume hood or respiratorUse in a well-ventilated area or a chemical fume hoodTo prevent inhalation of potentially irritating vapors or dust.[1][2]
Foot Protection Closed-toe shoesMade of a durable materialTo protect feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2][3]

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Before beginning work, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands and face thoroughly after handling.[3][6]

  • Keep the container tightly closed when not in use.[3][5][6]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[7]

  • After Skin Contact: Immediately flush the contaminated skin with soap and water.[7] Remove contaminated clothing and wash it before reuse.[3][8] If skin irritation occurs, get medical advice/attention.[3][8]

  • After Eye Contact: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] If eye irritation persists, get medical advice/attention.[3]

  • After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This chemical waste is likely to be classified as hazardous.

  • Disposal Method: Dispose of the waste material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed waste disposal company.[2]

  • Container Disposal: Do not reuse empty containers. They should be disposed of as hazardous waste in accordance with official regulations.[2]

Experimental Workflow and Spill Response

The following diagrams illustrate the logical workflow for handling the chemical and the procedural steps for managing a spill.

cluster_handling Experimental Workflow prep Preparation: - Don PPE - Verify fume hood operation handle Handling: - Weigh/transfer inside fume hood - Keep container closed prep->handle use Reaction/Use: - Monitor reaction - Maintain containment handle->use cleanup Post-Use Cleanup: - Decontaminate surfaces - Wash hands thoroughly use->cleanup cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Decontaminating Solution collect->clean dispose Dispose of Waste According to Regulations clean->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.